Cdk9-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33ClN6O2S |
|---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]-4-pyridinyl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31)/t16-,17?,18?/m1/s1 |
InChI Key |
FYMUQLLANOCFLP-WWDZGPRUSA-N |
Isomeric SMILES |
C[C@H](CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |
Canonical SMILES |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Cdk9-IN-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
[Shanghai, China] – Cdk9-IN-31, also identified as Compound Z1, is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling, and the methodologies used for its characterization, based on available data.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
This compound exerts its primary effect by directly inhibiting the kinase activity of CDK9. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors such as DSIF and NELF.
By inhibiting CDK9, this compound prevents these phosphorylation events, leading to the stalling of Pol II at promoter-proximal regions and a subsequent global downregulation of transcription, particularly of genes with short-lived mRNAs, including many oncogenes and anti-apoptotic proteins.
Signaling Pathway of CDK9 Inhibition by this compound
Caption: this compound inhibits the P-TEFb complex, preventing transcriptional elongation and promoting apoptosis.
Quantitative Analysis of Inhibitory Activity
Data extracted from patent CN116496267A reveals the potent and selective inhibitory activity of this compound against CDK9. The following table summarizes the key quantitative data.
| Target | IC50 (nM) | Assay Type |
| This compound (Compound Z1) | ||
| CDK9/Cyclin T1 | 5.2 | Biochemical |
| Selectivity Panel | ||
| CDK1/Cyclin B | >1000 | Biochemical |
| CDK2/Cyclin A | >1000 | Biochemical |
| CDK4/Cyclin D1 | >1000 | Biochemical |
| CDK5/p25 | >1000 | Biochemical |
| CDK7/Cyclin H | >1000 | Biochemical |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard practices in the field and information inferred from the patent literature.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.
Methodology:
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, other CDK/cyclin complexes, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and this compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor in a 96- or 384-well plate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation as an indicator of kinase activity.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of this compound.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MV-4-11, MOLM-13 for leukemia).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.
Conclusion
This compound is a potent and highly selective inhibitor of CDK9. Its mechanism of action is centered on the direct inhibition of CDK9 kinase activity, leading to a blockade of transcriptional elongation and subsequent induction of apoptosis and cell cycle arrest in cancer cells. The quantitative data and experimental protocols provided herein offer a foundational guide for researchers and drug development professionals working on the characterization and advancement of CDK9 inhibitors as potential anti-cancer therapeutics. Further in-depth studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.
Cdk9-IN-31: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcription elongation and a validated target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. Dysregulation of Cdk9 activity is implicated in various malignancies, making it an attractive target for therapeutic intervention. Cdk9-IN-31 is a recently identified inhibitor of Cdk9. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and biological context.
Discovery of this compound
This compound, also referred to as Compound Z1, is a small molecule inhibitor of Cdk9.[1] Its discovery is primarily documented in the Chinese patent CN116496267A, with Fusheng Zhou listed as the inventor.[1] While detailed discovery methodologies and the specific screening cascades leading to its identification are not publicly available in English-language scientific literature, the patent filing suggests a targeted effort to develop novel Cdk9 inhibitors for potential therapeutic use in cancer.[1]
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Compound Z1 |
| CAS Number | 2991074-93-0 |
| Molecular Formula | C24H33ClN6O2S |
| Molecular Weight | 505.08 g/mol |
Cdk9 Signaling Pathway
Cdk9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex. This complex is central to the regulation of transcription elongation. The activity of P-TEFb is tightly controlled through various mechanisms, including its sequestration in an inactive state and post-translational modifications. The following diagram illustrates the core Cdk9 signaling pathway.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. The primary source of information, the Chinese patent CN116496267A, is not readily accessible in a translated format that would allow for the reproduction of the synthesis.
However, based on the chemical structure of this compound, which features a substituted pyrimidine core, a representative synthetic approach for similar pyrimidine-based Cdk9 inhibitors can be proposed. Such syntheses often involve the sequential construction of the substituted pyrimidine ring, followed by the introduction of various side chains through coupling reactions.
Representative Synthetic Workflow for Pyrimidine-Based Cdk9 Inhibitors:
Biological Activity and Experimental Protocols
In Vitro Kinase Inhibition
Quantitative data on the inhibitory activity of this compound against Cdk9 and its selectivity against other kinases are not currently available in published literature. To assess the potency and selectivity of a novel Cdk9 inhibitor like this compound, a variety of in vitro kinase assays can be employed. Below is a detailed, representative protocol for a commonly used Cdk9 kinase assay.
Experimental Protocol: In Vitro Cdk9 Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Cdk9/Cyclin T1.
Materials:
-
Recombinant human Cdk9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a peptide containing the C-terminal domain sequence of RNA Polymerase II)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Cdk9/Cyclin T1 enzyme solution (concentration determined by prior enzyme titration).
-
Add 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Anti-proliferative Activity
Information regarding the anti-proliferative effects of this compound on cancer cell lines is not yet published. A standard method to evaluate the anti-proliferative activity of a compound is the MTT or MTS assay.
Experimental Protocol: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to transcription inhibition)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Conclusion
This compound is a novel, putative inhibitor of Cdk9, identified through patent literature. While its chemical structure is known, detailed information regarding its discovery, a reproducible synthesis protocol, and comprehensive biological data are not yet publicly available. The provided representative experimental protocols and signaling pathway diagram offer a framework for the potential evaluation and understanding of this compound's mechanism of action. Further research and publication of the data associated with the patent are required to fully elucidate the therapeutic potential of this compound.
References
Cdk9-IN-31: An In-Depth Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling target for cancer therapy. Its inhibition leads to the downregulation of key anti-apoptotic and oncogenic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells. Cdk9-IN-31 has been identified as a potent inhibitor of CDK9, presenting a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core methodologies and rationale for the target validation of this compound in cancer cells. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental frameworks and expected outcomes based on extensive research on other selective CDK9 inhibitors.
Introduction to CDK9 as a Cancer Target
CDK9, in partnership with its regulatory cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the transition from abortive to productive transcriptional elongation.[1][2] Many cancers are dependent on the continuous transcription of short-lived mRNAs that encode for survival proteins.[3] By inhibiting CDK9, the production of these key survival proteins is halted, leading to cell death.[4] The primary downstream targets of CDK9 inhibition that mediate its anti-cancer effects are Mcl-1, an anti-apoptotic protein, and c-Myc, a potent oncogene.[5]
This compound: A Novel CDK9 Inhibitor
This compound is a small molecule inhibitor of CDK9. Its chemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₄H₃₃ClN₆O₂S |
| Molecular Weight | 505.08 g/mol |
| CAS Number | 2991074-93-0 |
Data sourced from available chemical supplier information.
Quantitative Analysis of this compound Activity
The following tables provide a template for the quantitative data that should be generated to validate the efficacy of this compound. Representative data from other CDK9 inhibitors are included for illustrative purposes.
Table 1: In Vitro Kinase Inhibitory Activity of CDK9 Inhibitors
| Compound | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | CDK7 IC₅₀ (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| SNS-032 | 4 | 48 | - | 42 |
| AZD4573 | <10 | >1000 | >1000 | >1000 |
| Dinaciclib | 4 | 1 | 1 | - |
IC₅₀ values for SNS-032 and Dinaciclib are examples from the literature and serve as a reference.
Table 2: Anti-proliferative Activity of CDK9 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | SNS-032 IC₅₀ (nM) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | Data not available | 200 |
| REH | B-cell Acute Lymphoblastic Leukemia | Data not available | 200 |
| SEM | B-cell Acute Lymphoblastic Leukemia | Data not available | 350 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Data not available | 250 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Data not available | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available | Data not available |
IC₅₀ values for SNS-032 in B-ALL cell lines are from published studies.[4]
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition by this compound is hypothesized to induce apoptosis in cancer cells.
Caption: this compound inhibits CDK9, preventing transcriptional elongation and reducing Mcl-1 and c-Myc levels, leading to apoptosis.
Experimental Workflow for this compound Target Validation
The following diagram outlines a typical workflow for validating the targeting of CDK9 by this compound in cancer cells.
Caption: A workflow for validating this compound, from in vitro kinase assays to cellular response analysis.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments to validate the targeting of CDK9 by this compound. Note: These protocols are generalized and will require optimization for specific cell lines and experimental conditions.
In Vitro CDK9 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on CDK9 kinase activity and calculate its IC₅₀ value.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CDK9 substrate (e.g., a peptide containing the RNAP II CTD sequence)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add this compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the CDK9/Cyclin T1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines and determine the IC₅₀ values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include a DMSO-only control.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of CDK9 downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The target validation of this compound in cancer cells relies on a multi-faceted approach encompassing in vitro kinase assays, cellular proliferation and apoptosis assays, and the analysis of downstream signaling pathways. The methodologies outlined in this guide provide a robust framework for characterizing the anti-cancer activity of this compound. Successful validation, demonstrated by potent and selective CDK9 inhibition, induction of apoptosis in cancer cell lines, and modulation of key downstream targets like Mcl-1 and c-Myc, will be crucial for the further development of this compound as a potential therapeutic agent. While specific biological data for this compound is not yet widely published, the established role of CDK9 in cancer biology strongly supports the rationale for its investigation.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Selective CDK9 Inhibitors in Transcription Regulation: A Technical Guide
Disclaimer: This document provides a detailed overview of the role of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors in transcription regulation. It is important to note that a search for the specific compound "Cdk9-IN-31" did not yield public information. Therefore, this guide focuses on the well-established mechanisms and data from representative and well-characterized selective CDK9 inhibitors to illustrate the core principles of targeting this critical transcriptional kinase.
Introduction to CDK9 and Its Role in Transcription
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2][3] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a regulatory cyclin subunit, most commonly Cyclin T1.[4][5][6][7][8] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) and negative elongation factors, such as DSIF (DRB Sensitivity Inducing Factor) and NELF (Negative Elongation Factor).[4][6] This phosphorylation event is a critical step that releases RNAP II from promoter-proximal pausing, a key rate-limiting step in transcription, allowing for productive transcript elongation.[3][6]
Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and HIV infection.[2][4] In many cancers, there is a dependency on the continuous high-level expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC), the transcription of which is highly dependent on CDK9 activity.[9][10][11][12] This has established CDK9 as a compelling therapeutic target for the development of small molecule inhibitors.[2][7][8][13]
Mechanism of Action of Selective CDK9 Inhibitors
Selective CDK9 inhibitors are small molecules designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its downstream substrates.[12] By inhibiting the kinase activity of CDK9, these compounds effectively block the transition of RNAP II from a paused state to a productive elongation state. This leads to a global downregulation of transcription, with a particularly profound effect on genes with short half-life transcripts that are crucial for cancer cell survival and proliferation.[3][9] The inhibition of CDK9 can induce apoptosis in cancer cells that are dependent on the constant expression of anti-apoptotic proteins like MCL-1.[1][5][11]
Quantitative Data for Representative CDK9 Inhibitors
The following table summarizes key quantitative data for several well-characterized CDK9 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | IC50 (CDK9/CycT1) | Cell-based Potency (Example) | Reference |
| AZD4573 | Selective CDK9 inhibitor | Not explicitly stated | Induces tumor regression in AML PDX models | [9] |
| NVP-2 | Selective CDK9 inhibitor | Not explicitly stated | Engages CDK9 in MOLT4 cells at various concentrations | [6] |
| Flavopiridol | Pan-CDK inhibitor | ~3 nM | Inhibits AR transcriptional activity in LNCaP cells (10-500 nM) | [14] |
| SNS-032 | CDK2, 7, 9 inhibitor | Not explicitly stated | Engages CDK2, 7, and 9 in MOLT4 cells | [6] |
| THAL-SNS-032 | Selective CDK9 degrader | Not explicitly stated | Induces rapid degradation of CDK9 in MOLT4 cells (250 nM) | [6] |
Experimental Protocols
The characterization of CDK9 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic potential.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9.
Methodology:
-
Recombinant human CDK9/Cyclin T1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
A specific substrate (e.g., a peptide derived from the RNAP II CTD) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter or through non-radioactive methods like fluorescence polarization or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay
Objective: To confirm that the compound engages with CDK9 within a cellular context.
Methodology:
-
Cells (e.g., MOLT4) are treated with the test compound at various concentrations for a specific duration.
-
Cells are lysed, and the proteome is extracted.
-
Target engagement can be assessed using methods like cellular thermal shift assay (CETSA), where the stabilization of CDK9 upon compound binding leads to a higher melting temperature.
-
Alternatively, competitive binding assays with a known fluorescent or biotinylated CDK9 ligand can be performed.
Western Blot Analysis
Objective: To assess the downstream effects of CDK9 inhibition on protein expression.
Methodology:
-
Cancer cell lines are treated with the CDK9 inhibitor at various concentrations and for different time points.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-RNAP II (Ser2), MCL-1, MYC, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
Objective: To determine the effect of the CDK9 inhibitor on cancer cell proliferation and survival.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
RNA Sequencing (RNA-seq)
Objective: To evaluate the global transcriptional changes induced by CDK9 inhibition.
Methodology:
-
Cells are treated with the CDK9 inhibitor or a vehicle control.
-
Total RNA is extracted from the cells.
-
The quality and quantity of the RNA are assessed.
-
RNA-seq libraries are prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
The libraries are sequenced using a next-generation sequencing platform.
-
The sequencing data is then analyzed to identify differentially expressed genes between the treated and control groups, providing insights into the transcriptional pathways affected by CDK9 inhibition.
Visualizations
CDK9 Signaling Pathway in Transcription Elongation
Caption: CDK9 pathway in transcription and its inhibition.
Experimental Workflow for CDK9 Inhibitor Evaluation
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 Regulates AR Promoter Selectivity and Cell Growth through Serine 81 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on CDK9 Inhibition and its Effect on Apoptosis Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Cdk9-IN-31" was not publicly available at the time of this report. This guide focuses on the well-characterized effects of other potent and selective CDK9 inhibitors, such as SNS-032, AZD4573, and LY2857785, which are presumed to share a similar mechanism of action in inducing apoptosis.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies. CDK9 inhibitors exert their anti-tumor effects primarily by inducing apoptosis through the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and the proto-oncogene c-Myc. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with CDK9 inhibition-induced apoptosis.
Core Mechanism of Action
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation is essential for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 leads to a global decrease in transcription, with a particularly profound impact on genes with short mRNA and protein half-lives.
Key molecular events following CDK9 inhibition include:
-
Reduced RNAP II Phosphorylation: CDK9 inhibitors directly block the kinase activity of CDK9, leading to decreased phosphorylation of RNAP II at Serine 2 (Ser2).
-
Downregulation of c-Myc: The MYC gene is highly dependent on active transcription for its expression. CDK9 inhibition leads to a rapid decrease in c-Myc mRNA and protein levels.[1]
-
Depletion of Mcl-1: Mcl-1 is a critical anti-apoptotic protein with a very short half-life. Its transcription is highly reliant on continuous CDK9 activity. Inhibition of CDK9 results in a rapid decline in Mcl-1 levels, tipping the cellular balance towards apoptosis.[2][3]
-
Induction of Apoptosis: The depletion of key survival proteins like Mcl-1 and c-Myc leads to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]
Quantitative Data on CDK9 Inhibitor-Induced Apoptosis
The following tables summarize the quantitative effects of various CDK9 inhibitors on cancer cell lines.
Table 1: IC50 Values of CDK9 Inhibitors in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
| Cell Line | SNS-032 IC50 (nM) |
| NALM6 | 200[1] |
| REH | 200[1] |
| SEM | 350[1] |
| RS411 | 250[1] |
Data obtained after 72 hours of treatment.[1]
Table 2: Apoptosis Induction by CDK9 Inhibitors
| CDK9 Inhibitor | Cell Line | Treatment | Apoptotic Effect |
| SNS-032 | B-ALL cell lines | 200-350 nM for 24-48h | Significant increase in apoptotic rates.[1] |
| SNS-032 | Breast Cancer Cells | 200-400 nM for 24h | Induction of apoptosis via depletion of Mcl-1 and XIAP. |
| AZD4573 | Hematologic Cancer Models | Not specified | Rapid induction of apoptosis and cell death.[4][5] |
| LY2857785 | ATL cell lines | Not specified | Reduced cell viability and induced apoptosis.[2][3] |
Experimental Protocols
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with a CDK9 inhibitor.
Methodology:
-
Cell Lysis: After treatment with the CDK9 inhibitor (e.g., SNS-032 at 0, 200, and 400 nM for 24 hours), harvest both adherent and floating cells. Lyse the cells in 1x sampling buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load 30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins such as PARP, cleaved caspase-3, Mcl-1, c-Myc, and a loading control (e.g., GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Collection: Seed approximately 1 x 10^6 cells and treat with the CDK9 inhibitor. After the desired incubation period, collect both the supernatant containing floating cells and the trypsinized adherent cells.[6]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[6]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[6][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of CDK9 Inhibition-Induced Apoptosis
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Investigating the Pharmacokinetics of Voruciclib: An In-depth Technical Guide
A Comprehensive Analysis of the Preclinical and Clinical Pharmacokinetic Profile, and Mechanism of Action of the CDK9 Inhibitor, Voruciclib.
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription, making it a compelling target for drug development. Voruciclib, a potent and orally bioavailable CDK9 inhibitor, has shown promise in preclinical and clinical studies. This technical guide provides a detailed overview of the pharmacokinetics of voruciclib, its mechanism of action, and the experimental methodologies employed in its investigation. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Voruciclib
Voruciclib is a small molecule inhibitor with high affinity for CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] By inhibiting CDK9, voruciclib disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells.[1][2] It has demonstrated greater binding affinity for CDK9 compared to other CDKs such as CDK4, CDK6, and CDK1.[1] Preclinical studies have shown that voruciclib synergizes with the BCL-2 inhibitor venetoclax in various hematologic malignancy models.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of voruciclib have been evaluated in both preclinical animal models and human clinical trials.
Preclinical Pharmacokinetics
While specific quantitative data from preclinical pharmacokinetic studies in animal models such as mice, rats, or dogs are not extensively detailed in publicly available literature, preclinical investigations in murine xenograft models have demonstrated that oral administration of voruciclib leads to effective in vivo CDK9 inhibition. This is evidenced by a dose-dependent decrease in Mcl-1 protein expression in tumor tissues.
Clinical Pharmacokinetics
Phase 1 clinical trials in patients with relapsed/refractory acute myeloid leukemia (AML), B-cell malignancies, and solid tumors have provided valuable insights into the pharmacokinetic profile of voruciclib in humans.
Data Presentation: Human Pharmacokinetic Parameters
| Parameter | Value | Population/Dose | Citation |
| Time to Maximum Plasma Concentration (Tmax) | ~4 hours | Patients with hematologic malignancies | [1] |
| Mean Half-life (t½) | ~28 hours | Patients with solid tumors | [1] |
| Accumulation Ratio | ~2-fold (expected) | Patients with hematologic malignancies (once-daily dosing) | [1] |
| Dose Proportionality | Nearly dose-proportional | Patients with hematologic malignancies | [1] |
| Volume of Distribution (Vd) | Large | Patients with solid tumors | [1] |
| Steady State Trough Concentration (Ctrough) at 200 mg | >450 ng/mL | Patients with hematologic malignancies | [1] |
Experimental Protocols
Clinical Pharmacokinetic Studies
Study Design: Phase 1, open-label, dose-escalation studies were conducted in patients with advanced cancers. Voruciclib was administered orally, with different dosing schedules being evaluated, including continuous daily dosing and intermittent dosing (e.g., days 1-14 of a 28-day cycle).[1]
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at various time points during Cycle 1, including pre-dose, and at multiple time points post-dose to characterize the absorption, distribution, and elimination phases of the drug.[3]
Bioanalytical Method: While specific, detailed protocols for the bioanalytical quantification of voruciclib are not publicly available, the standard approach for such small molecule inhibitors involves the use of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A general workflow for such a method is outlined below.
General Bioanalytical Workflow
-
Sample Preparation: Plasma samples are typically processed to remove proteins and other interfering substances. This often involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or solid-phase extraction (SPE). An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for voruciclib and its internal standard are monitored for quantification.
-
Data Analysis: The concentration of voruciclib in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters are then calculated from the concentration-time data.
Mechanism of Action and Signaling Pathways
Voruciclib exerts its anti-cancer effects by inhibiting CDK9, a crucial component of the P-TEFb complex. This inhibition disrupts the process of transcriptional elongation.
CDK9 Signaling Pathway in Transcription
// Nodes PTEFb_inactive [label="Inactive P-TEFb\n(CDK9/Cyclin T1/7SK snRNP/HEXIM1)", fillcolor="#FBBC05", fontcolor="#202124"]; PTEFb_active [label="Active P-TEFb\n(CDK9/Cyclin T1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNAPolII [label="RNA Polymerase II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSIF_NELF [label="DSIF/NELF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Promoter [label="Promoter-Proximal\nPausing", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Transcriptional Elongation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Mcl1_MYC [label="Mcl-1, MYC mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Voruciclib [label="Voruciclib", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges PTEFb_inactive -> PTEFb_active [label="Release"]; PTEFb_active -> RNAPolII [label="Phosphorylates Ser2"]; PTEFb_active -> DSIF_NELF [label="Phosphorylates"]; RNAPolII -> Promoter; DSIF_NELF -> Promoter [label="Induces Pausing"]; Promoter -> Elongation [label="Release from Pausing"]; Elongation -> Mcl1_MYC [label="Transcription"]; Mcl1_MYC -> Apoptosis [label="Inhibits", arrowhead=tee]; Voruciclib -> PTEFb_active [label="Inhibits", arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; PTEFb_inactive; Voruciclib} {rank=same; PTEFb_active; RNAPolII; DSIF_NELF} {rank=same; Promoter} {rank=same; Elongation} {rank=same; Mcl1_MYC} {rank=same; Apoptosis}
caption [label="Mechanism of Action of Voruciclib", shape=plaintext, fontcolor="#202124"]; }
In its active state, the P-TEFb complex, consisting of CDK9 and Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II at the serine 2 position.[3] It also phosphorylates the negative elongation factors, DSIF and NELF.[3] This series of phosphorylation events leads to the release of paused RNA Polymerase II, allowing for productive transcriptional elongation of various genes, including those encoding for the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1][2] By inhibiting CDK9, voruciclib prevents this phosphorylation cascade, leading to a halt in transcriptional elongation and subsequent downregulation of Mcl-1 and MYC.[1][2] The depletion of these critical survival proteins ultimately triggers apoptosis in cancer cells.
Kinase Selectivity: Voruciclib has been shown to be a potent inhibitor of CDK9, with a reported Ki value of 0.626 nM.[4] It exhibits selectivity for CDKs, with potent activity also observed against CDK4 and CDK6.[5]
Conclusion
Voruciclib is a promising oral CDK9 inhibitor with a pharmacokinetic profile that supports once-daily dosing. Its mechanism of action, centered on the inhibition of transcriptional elongation and the subsequent downregulation of key survival proteins like Mcl-1 and MYC, provides a strong rationale for its continued development in the treatment of various cancers, particularly hematologic malignancies. Further investigation into its preclinical pharmacokinetic and pharmacodynamic properties will continue to inform its optimal clinical application.
References
- 1. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cdk9-IN-31 for Novel Therapeutic Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology and other diseases.[1][2][3] CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors, to release promoter-proximal pausing and facilitate productive transcription.[2][5][6][7] Dysregulation of CDK9 activity is implicated in various cancers due to its role in the transcription of short-lived anti-apoptotic proteins and oncoproteins.[3][8][9]
Cdk9-IN-31 is a novel, potent, and selective inhibitor of CDK9.[10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is primarily detailed within patent literature (CN116496267A) and not extensively available in the public domain, this guide offers a framework for its investigation based on established methodologies for CDK9 inhibitors.[10]
This compound: Mechanism of Action
This compound, as a CDK9 inhibitor, is presumed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK9 and preventing the phosphorylation of its substrates.[3] This inhibition of CDK9's kinase activity leads to a cascade of downstream effects, ultimately resulting in the suppression of transcription of key survival genes in cancer cells.
The primary mechanism involves the following steps:
-
Inhibition of RNAPII CTD Phosphorylation: this compound blocks CDK9-mediated phosphorylation of the serine 2 residues on the CTD of RNAPII.[6][7] This prevents the transition from abortive to productive transcriptional elongation.[2][11]
-
Downregulation of Anti-apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid decrease in the levels of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[8][9]
-
Induction of Apoptosis: The depletion of these critical survival proteins sensitizes cancer cells to apoptosis, leading to programmed cell death.[8][12]
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in CDK9 inhibition and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: CDK9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for the Evaluation of CDK9 Inhibitors.
Quantitative Data Summary
A comprehensive summary of quantitative data for this compound is not publicly available at this time. The primary source of this information is patent CN116496267A. For comparative purposes, the table below presents typical data points that would be generated for a novel CDK9 inhibitor.
| Assay Type | Parameter | Typical Value Range for Potent CDK9 Inhibitors |
| Biochemical Assays | ||
| Kinase Inhibition | IC50 (nM) | < 10 |
| Binding Affinity | Kd (nM) | < 100 |
| Cell-Based Assays | ||
| Cell Viability (cancer) | GI50 (nM) | < 500 |
| Target Engagement | EC50 (nM) | < 500 |
| Pharmacokinetics | ||
| Bioavailability (%) | - | > 20 |
| Half-life (h) | - | 2 - 8 |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize CDK9 inhibitors. These can be adapted for the specific investigation of this compound.
In Vitro CDK9 Kinase Assay (Luminescent)
This assay measures the inhibition of CDK9 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution to each well.
-
Add 2 µL of a mixture of the CDK9 substrate peptide and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of the luminescent kinase assay reagent (which stops the kinase reaction and depletes the remaining ATP).
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the detection reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., AML, breast cancer)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear bottom, white-walled plates
-
Plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.[12]
Western Blot Analysis for Target Engagement
This technique is used to measure the levels of CDK9-regulated proteins, such as phosphorylated RNAPII and Mcl-1.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify protein levels.[13][14]
Conclusion
This compound represents a promising new tool for the investigation of CDK9 as a therapeutic target. Its high potency and selectivity, as suggested by its classification as a CDK9 inhibitor, make it a valuable probe for dissecting the complex roles of transcriptional regulation in disease. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel CDK9 inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further public disclosure of the quantitative data for this compound will be crucial for its broader application in the scientific community.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 9. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CDK9 Blockade Exploits Context-Dependent Transcriptional Changes to Improve Activity and Limit Toxicity of Mithramycin for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Selective CDK9 Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[1][2] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[1][3] Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.
Cdk9-IN-31 is a potent and selective inhibitor of CDK9.[4] While specific in vivo data for this compound is limited in publicly available literature, this document provides a comprehensive, representative protocol for its evaluation in xenograft mouse models based on established methodologies for other selective CDK9 inhibitors. These guidelines are intended to assist in the preclinical assessment of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
CDK9, in complex with its regulatory partners (primarily Cyclin T1), forms the active P-TEFb complex. This complex is recruited to promoter-proximal regions where RNAPII has paused after initiating transcription. CDK9-mediated phosphorylation of the Serine 2 residue on the RNAPII C-terminal domain, as well as negative elongation factors, releases this pause and allows for productive transcript elongation.[3][5]
In many cancers, there is a transcriptional addiction to the continuous expression of short-lived proteins that are essential for cell survival and proliferation. By inhibiting CDK9, compounds like this compound can effectively shut down the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in cancer cells.[3][6]
CDK9 Signaling Pathway Diagram
Caption: A diagram illustrating the role of the CDK9/P-TEFb complex in transcriptional elongation and its inhibition by this compound.
Experimental Protocols
The following protocols are representative for the evaluation of a selective CDK9 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.
Cell Line Selection and Culture
-
Cell Lines: Choose cancer cell lines known to be sensitive to CDK9 inhibition. This is often correlated with high levels of MYC expression or dependence on Mcl-1. Examples include certain acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and MYC-driven solid tumor cell lines.[1]
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Mouse Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID gamma (NSG) mice, aged 6-8 weeks.[7][8]
-
Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
This compound Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of this compound. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. For intravenous or intraperitoneal injection, a solution containing DMSO, PEG300, and saline might be appropriate. It is crucial to perform formulation and stability studies prior to in vivo experiments.
-
Dosage and Schedule: Based on data from other selective CDK9 inhibitors, a starting dose could range from 10 to 75 mg/kg.[8][9] The dosing schedule could be once daily (QD), every other day (Q2D), or twice weekly.[7] Dose-finding studies are essential to determine the maximum tolerated dose (MTD).
-
Route of Administration: The route can be oral (PO), intraperitoneal (IP), or intravenous (IV), depending on the compound's bioavailability and formulation.[10][11]
In Vivo Efficacy Study Workflow
Caption: A flowchart outlining the key steps in a xenograft mouse model study for evaluating this compound.
Data Collection and Analysis
-
Tumor Growth Inhibition (TGI):
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Body Weight and General Health:
-
Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects.
-
-
Pharmacodynamic (PD) Biomarkers:
-
At the end of the study, or at specific time points after the last dose, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).
-
Analyze the levels of downstream targets of CDK9, such as phosphorylated RNAPII (Ser2), Mcl-1, and MYC, using techniques like Western blotting, immunohistochemistry (IHC), or quantitative PCR (qPCR).[3]
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the differences in tumor volume and biomarker levels between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
-
Quantitative Data Presentation
The following tables are templates for summarizing the quantitative data from a xenograft study of a CDK9 inhibitor.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | QD | 1500 ± 250 | - | - |
| This compound | 10 | QD | 800 ± 150 | 46.7 | <0.05 |
| This compound | 25 | QD | 450 ± 100 | 70.0 | <0.01 |
| This compound | 50 | QD | 200 ± 50 | 86.7 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Schedule | Mean Body Weight Change (%) from Day 0 |
| Vehicle Control | - | QD | +5.2 |
| This compound | 10 | QD | +4.8 |
| This compound | 25 | QD | +1.5 |
| This compound | 50 | QD | -3.1 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-RNAPII (Ser2) (% of Control) | Mcl-1 mRNA (% of Control) | MYC Protein (% of Control) |
| Vehicle Control | - | 100 | 100 | 100 |
| This compound | 25 | 35 | 40 | 30 |
Conclusion
The protocols and templates provided in these application notes offer a robust framework for the preclinical evaluation of this compound in xenograft mouse models. By carefully designing and executing these studies, researchers can obtain critical data on the in vivo efficacy, tolerability, and mechanism of action of this and other selective CDK9 inhibitors, thereby guiding their further development as potential anticancer therapeutics.
References
- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of Cdk9-IN-31: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), CDK9 facilitates the transition from abortive to productive transcription.[1][2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as MCL-1, making CDK9 an attractive therapeutic target.[1][3]
Cdk9-IN-31 (also known as Compound Z1) is a selective inhibitor of CDK9 with potential as an anticancer agent.[4] Due to the limited availability of public data on this compound, this document provides a comprehensive guide to measuring its in vivo efficacy based on established methodologies for other well-characterized CDK9 inhibitors. The following protocols and data serve as a robust framework for the preclinical evaluation of this compound and other compounds in its class.
Mechanism of Action of CDK9 Inhibition
The primary mechanism of action of CDK9 inhibitors is the suppression of transcriptional elongation. This leads to the depletion of proteins with short half-lives, including key survival factors in cancer cells. The efficacy of a CDK9 inhibitor can be monitored by observing the downstream effects of its target engagement.
Key Pharmacodynamic Biomarkers
To assess the in vivo efficacy of this compound, it is crucial to measure pharmacodynamic (PD) biomarkers that confirm target engagement and downstream biological effects.
-
Direct Target Engagement:
-
p-RPB1 (Ser2): A primary and direct marker of CDK9 inhibition is the reduction in phosphorylation of the RPB1 subunit of RNA Polymerase II at serine 2.[1]
-
-
Downstream Effects:
-
MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein with a short half-life. Its downregulation is a reliable indicator of CDK9 inhibitor activity.[3]
-
MYC: The MYC oncogene is another transcript that is highly sensitive to CDK9 inhibition.
-
In Vivo Efficacy Assessment Workflow
A typical workflow for assessing the in vivo efficacy of a CDK9 inhibitor involves tumor model establishment, drug administration, and subsequent analysis of tumor growth and biomarkers.
Data Presentation: In Vivo Efficacy of Representative CDK9 Inhibitors
The following tables summarize quantitative data from preclinical studies of various CDK9 inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: Antitumor Efficacy of CDK9 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | TGI (%)* | Reference |
| AZD4573 | AML Xenograft | 2.5 mg/kg, i.p., twice weekly | >100 (regression) | Clinical trial info |
| LY2857785 | Leukemia Xenograft | 10 mg/kg, i.v., daily for 5 days | 80 | Mol Cancer Ther 2014;13:1442-56 |
| MC180295 | AML Xenograft | 20 mg/kg, i.p., daily | Significant tumor growth inhibition | Clin Epigenetics 2024;16:3 |
| Atuveciclib (BAY 1143572) | EAC Xenograft | 12.5 mg/kg, p.o., daily | Synergistic with 5-FU | J Exp Clin Cancer Res 2021;40:192 |
*TGI: Tumor Growth Inhibition
Table 2: Pharmacodynamic Effects of CDK9 Inhibitors In Vivo
| Compound | Cancer Model | Timepoint | Biomarker Change | Analysis Method | Reference |
| LY2857785 | Leukemia Xenograft | 4 hours post-dose | >80% reduction in p-RPB1 (Ser2) | ELISA | Mol Cancer Ther 2014;13:1442-56 |
| AZD4573 | AML Xenograft | 6 hours post-dose | Significant reduction in MCL-1 | Western Blot | Mol Cancer Ther 2020;19:1283-94 |
| MC180295 | Colon Cancer Xenograft | Not specified | Downregulation of CDK9 targets | Not specified | Clin Epigenetics 2024;16:3 |
Experimental Protocols
Xenograft Tumor Model Protocol
Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the antitumor activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Western Blot Protocol for p-RPB1 and MCL-1
Objective: To quantify the levels of phosphorylated RPB1 (Ser2) and MCL-1 in tumor tissues following treatment with this compound.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p-RPB1 Ser2, anti-MCL-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize tumor tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
Immunohistochemistry (IHC) Protocol for Tumor Tissues
Objective: To visualize the expression and localization of CDK9-related biomarkers within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-p-RPB1 Ser2, anti-Ki-67)
-
Biotinylated secondary antibodies
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with biotinylated secondary antibodies.
-
Incubate with streptavidin-HRP.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides for microscopic examination.
Flow Cytometry Protocol for Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess pharmacodynamic markers in a surrogate tissue (PBMCs) from treated animals.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium
-
Fixation/permeabilization buffers
-
Fluorochrome-conjugated antibodies (e.g., anti-p-RPB1, anti-MCL-1)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells with RPMI-1640 medium.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Incubate the cells with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend them in flow cytometry staining buffer.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the target proteins in the cell population of interest.
Conclusion
The in vivo efficacy of this compound can be thoroughly evaluated through a combination of tumor growth inhibition studies and pharmacodynamic biomarker analysis. The protocols and representative data provided in this document offer a comprehensive framework for these investigations. By carefully selecting appropriate animal models, dosing regimens, and analytical methods, researchers can obtain robust and reproducible data to support the preclinical development of this compound and other novel CDK9 inhibitors.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk9-IN-31 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Cdk9-IN-31, a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), in high-throughput screening (HTS) assays.[1] CDK9 is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[2][3][4] These guidelines are designed to assist researchers in the development and execution of robust screening assays to identify and characterize novel CDK9 inhibitors.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[3][4] The P-TEFb complex plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and enabling productive transcript elongation.[3] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[2][4] this compound (also known as Compound Z1) has been identified as an inhibitor of CDK9 with potential applications in cancer research.[1]
This compound
-
Target: Cyclin-dependent kinase 9 (CDK9)[1]
-
Molecular Formula: C₂₄H₃₃ClN₆O₂S[1]
-
CAS Number: 2991074-93-0[1]
-
Therapeutic Potential: Anticancer agent[1]
CDK9 Signaling Pathway
The canonical CDK9 signaling pathway involves the activation of the P-TEFb complex, leading to the phosphorylation of RNAPII and subsequent transcriptional elongation of target genes, including many oncogenes. Inhibition of CDK9 disrupts this process, leading to a decrease in the expression of short-lived anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
Caption: A diagram of the CDK9 signaling pathway and its inhibition by this compound.
High-Throughput Screening Assays for CDK9 Inhibitors
Several HTS assay formats are suitable for screening and characterizing CDK9 inhibitors like this compound. These assays are typically designed to measure the enzymatic activity of CDK9 and its inhibition by test compounds. Two common methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and luminescence-based kinase assays.
Experimental Workflow for HTS
The general workflow for a high-throughput screen to identify CDK9 inhibitors is outlined below. This workflow is adaptable to various assay formats.
Caption: A generalized experimental workflow for a high-throughput screening assay for CDK9 inhibitors.
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison. The following table provides a template with hypothetical data for a generic CDK9 inhibitor, which can be adapted for this compound.
| Parameter | Value | Description |
| IC₅₀ (CDK9/Cyclin T1) | 50 nM | The half maximal inhibitory concentration against the target kinase. |
| Z'-factor | 0.8 | A statistical measure of the quality of an HTS assay. A value > 0.5 is considered excellent. |
| Signal to Background (S/B) | 10 | The ratio of the signal from the uninhibited control to the background signal. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Experimental Protocols
The following are detailed protocols for two common HTS assays for CDK9 inhibitors. These are generalized protocols and may require optimization for specific laboratory conditions and reagent sources.
Protocol 1: TR-FRET Based Kinase Assay
This protocol is adapted from a general method for assessing CDK inhibitor activity.
Materials:
-
CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-allophycocyanin (SA-APC) (acceptor)
-
This compound or other test compounds
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
To each well of a 384-well plate, add 2 µL of the diluted this compound or control.
-
Add 4 µL of a 2.5X solution of CDK9/Cyclin T1 enzyme and biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add 10 µL of detection mix containing the Europium-labeled antibody and SA-APC in a suitable detection buffer (e.g., containing EDTA to chelate Mg²⁺).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at an appropriate wavelength (e.g., 320 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol measures the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.
Materials:
-
CDK9/Cyclin T1 enzyme
-
Peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase-Glo® Max Reagent (or equivalent)
-
This compound or other test compounds
-
384-well low-volume white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 2.5 µL of the diluted this compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X solution of CDK9/Cyclin T1 and peptide substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of a 1X ATP solution in assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC₅₀.
Conclusion
This compound is a valuable tool for studying the role of CDK9 in cellular processes and for the discovery of novel anticancer therapeutics. The protocols and guidelines presented here provide a framework for the implementation of robust and reliable high-throughput screening assays for the characterization of this compound and other potential CDK9 inhibitors. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK9 Inhibition in Combination with BCL-2 Inhibition for Cancer Therapy
A Representative Approach Using a Selective CDK9 Inhibitor in Combination with Venetoclax
Disclaimer: Specific preclinical and clinical data for the compound Cdk9-IN-31 in combination therapies are not publicly available. Therefore, these application notes utilize data from voruciclib and fadraciclib, two well-characterized, selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), in combination with the BCL-2 inhibitor venetoclax, as a representative and scientifically supported example of this therapeutic strategy. This document is intended for research purposes only.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] In many cancers, particularly hematological malignancies, CDK9 activity drives the expression of key anti-apoptotic and pro-survival proteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and MYC.[1][2] High levels of these proteins contribute to tumorigenesis and resistance to therapy. Selective inhibition of CDK9 leads to the rapid downregulation of these short-lived transcripts and their corresponding proteins, inducing apoptosis in cancer cells.
Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), another crucial anti-apoptotic protein. While highly effective, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[1][3] This provides a strong rationale for combining a selective CDK9 inhibitor with venetoclax. By suppressing Mcl-1 expression, CDK9 inhibitors can overcome this resistance mechanism and synergistically enhance venetoclax-induced apoptosis.[3][4] Preclinical studies have consistently demonstrated that this combination leads to profound synergistic activity in models of Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).[4][5]
These notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of a selective CDK9 inhibitor and venetoclax.
Data Presentation
Table 1: In Vitro Efficacy of a Representative CDK9 Inhibitor (Voruciclib) and Venetoclax in AML Cell Lines
| Cell Line | Voruciclib IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI)* | Reference |
| THP-1 | ~1000 | ~50 | < 1 (Synergistic) | [4] |
| U937 | ~1500 | ~200 | < 1 (Synergistic) | [4] |
| MOLM-13 | ~500 | ~10 | < 1 (Synergistic) | [4] |
| MV4-11 | ~250 | ~5 | < 1 (Synergistic) | [4] |
| OCI-AML3 | >2000 | ~1000 | < 1 (Synergistic) | [4] |
*Combination Index (CI) values were calculated using the Chou-Talalay method. A CI value < 1 indicates synergy.
Table 2: In Vitro Efficacy of a Representative CDK9/2 Inhibitor (Fadraciclib) and Venetoclax in Primary CLL Cells
| Patient Sample Type | Fadraciclib IC50 (µM) (avg.) | Venetoclax IC50 (µM) (avg.) | Combination Effect | Reference |
| CLL Cells (unstimulated) | 0.8 | 0.07 | Synergistic | [6] |
| CLL Cells (microenvironment stimulated) | Not specified | Not specified | Synergistic | [6] |
| CLL Cells with del(17p) | Not specified | Not specified | Strong Synergy | [5][6] |
Signaling Pathway and Therapeutic Rationale
The combination of a CDK9 inhibitor and venetoclax targets two key survival pathways in cancer cells.
Caption: Dual inhibition of CDK9 and BCL-2 to promote apoptosis.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol details the method for determining the half-maximal inhibitory concentration (IC50) of single agents and assessing the synergistic interaction of the combination.
1. Materials:
-
Hematological cancer cell lines (e.g., MOLM-13, MV4-11 for AML).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Selective CDK9 Inhibitor (e.g., Voruciclib), dissolved in DMSO to a 10 mM stock.
-
Venetoclax, dissolved in DMSO to a 10 mM stock.
-
96-well flat-bottom cell culture plates.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
-
Combination index analysis software (e.g., CalcuSyn or CompuSyn).
2. Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 2-4 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of the CDK9 inhibitor and venetoclax in culture medium. For combination studies, prepare drugs at a fixed molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.[4][6]
-
Apoptosis Analysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells for each condition relative to the untreated control.
-
Determine the IC50 value for each drug using dose-response curve fitting (e.g., in GraphPad Prism).
-
For combination studies, use software like CalcuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cdk9-IN-31 solubility and stability issues
Welcome to the technical support center for Cdk9-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the use of this compound.
1. How should I prepare a stock solution of this compound?
-
Answer: It is recommended to prepare a stock solution of this compound in 100% DMSO.[1] A concentration of 10 mM is a commonly used starting point. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming to 37°C and/or vortexing can aid in dissolution.
2. I am observing precipitation when diluting my this compound stock solution in aqueous buffer or cell culture medium. What should I do?
-
Answer: This is a common issue with compounds that have low aqueous solubility. Here are some troubleshooting steps:
-
Lower the final concentration: The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Try using a lower final concentration in your assay.
-
Increase the percentage of DMSO in the final solution: While it is important to keep the final DMSO concentration low to avoid solvent-induced toxicity in cell-based assays (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed buffer or medium: Adding the DMSO stock solution to a pre-warmed (37°C) aqueous solution can sometimes help to prevent immediate precipitation.
-
Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the aqueous buffer or medium while continuously mixing can facilitate better dispersion and reduce the chances of precipitation.
-
Consider using a surfactant or co-solvent: For in vivo studies or specific in vitro assays, the use of surfactants like Tween 80 or co-solvents like PEG300 may be necessary to formulate this compound. However, the compatibility of these agents with your specific experimental system must be validated.
-
3. What are the recommended storage conditions for this compound?
-
Answer:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
-
4. How stable is this compound in cell culture medium?
-
Answer: There is limited publicly available data on the stability of this compound in cell culture medium. As a general precaution for kinase inhibitors, it is advisable to prepare fresh dilutions of the compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₃₃ClN₆O₂S | [1] |
| Solubility in DMSO | 10 mM | [1] |
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cells using a commercially available assay kit (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
This compound
-
100% DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. To minimize precipitation, first prepare an intermediate dilution in medium and then perform the final dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
CDK9 Signaling Pathway in Transcription
Caption: Role of CDK9 in transcriptional elongation.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for assessing cell viability.
References
Troubleshooting Cdk9-IN-31 off-target effects
Welcome to the technical support center for Cdk9-IN-31, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, such as DSIF and NELF, to release RNAPII from promoter-proximal pausing and stimulate productive transcription elongation.[1][3] By inhibiting CDK9, this compound leads to a decrease in the phosphorylation of these substrates, resulting in the downregulation of transcription, particularly of genes with short-lived mRNAs, including many anti-apoptotic proteins like Mcl-1.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards CDK9, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. Due to the high homology within the ATP-binding sites of the CDK family, potential off-targets include other CDK members such as CDK2 and CDK7.[4][5] Broader kinase screening has also identified potential interactions with other kinases like DYRK1B. Researchers should consult the selectivity profile data and perform appropriate control experiments to mitigate and understand potential off-target effects in their specific model system.
Q3: How can I confirm that the observed cellular phenotype is due to CDK9 inhibition?
A3: To confirm that the observed effects are due to on-target CDK9 inhibition, we recommend a multi-pronged approach:
-
Western Blot Analysis: Check for a dose-dependent decrease in the phosphorylation of known CDK9 substrates, such as Serine 2 of the RNAPII CTD.
-
Gene Expression Analysis: Measure the mRNA levels of known CDK9 target genes, such as MYC or MCL1, which are expected to be downregulated upon CDK9 inhibition.
-
Use of Controls: Include a negative control (e.g., a structurally similar but inactive compound, if available) and a positive control (e.g., another well-characterized CDK9 inhibitor).
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of CDK9.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the EC50 for your specific endpoint (e.g., inhibition of proliferation, induction of apoptosis). As a starting point, a concentration range of 10 nM to 1 µM is often effective. Refer to the selectivity data to choose concentrations that are likely to be selective for CDK9.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular responses.
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Lower the concentration of this compound. High concentrations are more likely to engage off-target kinases.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify potential off-target interactions in your experimental system.
-
Troubleshooting Step: Use a secondary, structurally distinct CDK9 inhibitor to confirm that the phenotype is not specific to the chemical scaffold of this compound.
Possible Cause 2: Cell line-specific differences.
-
Troubleshooting Step: The cellular context, including the expression levels of CDK9 and its binding partners, can influence the response.[6] Confirm the expression of CDK9 in your cell line.
-
Troubleshooting Step: Different cell lines may have varying dependencies on CDK9 for survival. Consider using a panel of cell lines to assess the consistency of the observed phenotype.
Possible Cause 3: Experimental variability.
-
Troubleshooting Step: Ensure consistent experimental conditions, including cell density, passage number, and inhibitor treatment duration.
-
Troubleshooting Step: Use appropriate vehicle controls (e.g., DMSO) at the same concentration as the inhibitor-treated samples.
Issue 2: No significant effect on the expression of known CDK9 target genes.
Possible Cause 1: Insufficient inhibitor concentration or treatment time.
-
Troubleshooting Step: Increase the concentration of this compound and/or extend the treatment duration. Perform a time-course experiment to determine the optimal treatment time.
-
Troubleshooting Step: Confirm target engagement in your cells using a cellular thermal shift assay (CETSA) or a NanoBRET assay.
Possible Cause 2: Redundancy with other kinases.
-
Troubleshooting Step: In some contexts, other kinases may compensate for the loss of CDK9 activity.[2] Consider co-treatment with inhibitors of other transcriptional CDKs, such as CDK7, to investigate potential redundancy.
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9/Cyclin T1 | 5 | 1 |
| CDK2/Cyclin E | 500 | 100 |
| CDK1/Cyclin B | >1000 | >200 |
| CDK4/Cyclin D1 | >5000 | >1000 |
| CDK6/Cyclin D3 | >5000 | >1000 |
| CDK7/Cyclin H | 800 | 160 |
| DYRK1B | 350 | 70 |
Data are representative and may vary between different assay formats.
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNAPII (Ser2)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RNAPII CTD (Ser2) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total RNAPII or a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Protocol 2: Kinome-wide Selectivity Profiling (KinomeScan)
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to a commercial vendor that offers the KinomeScan service.
-
Assay Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.
-
Data Analysis: The results are typically provided as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
-
Interpretation: Analyze the data to identify kinases that show significant binding to this compound. These represent potential off-targets. Follow up with functional assays to confirm inhibition.
Visualizations
Caption: Cdk9 signaling pathway in transcription elongation.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Technical Support Center: Cdk9-IN-31 and Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Cdk9-IN-31 and other CDK9 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of acquired resistance to CDK9 inhibitors?
A1: The most frequently reported mechanism of acquired resistance to selective CDK9 inhibitors is the acquisition of a point mutation in the kinase domain of CDK9.[1][2] Specifically, the L156F mutation (a leucine to phenylalanine substitution at position 156) has been identified in cancer cell lines resistant to various CDK9 inhibitors, including ATP-competitive inhibitors and PROTAC degraders.[1][2][3]
Q2: How does the CDK9 L156F mutation confer resistance to this compound?
A2: The L156F mutation is thought to confer resistance by sterically hindering the binding of the inhibitor to the ATP-binding pocket of CDK9.[1][3][4][5] This mutation can also impact the thermal stability and catalytic activity of the CDK9 protein, further reducing the inhibitor's effectiveness.[1][3][4][5]
Q3: Are there other potential resistance mechanisms to CDK9 inhibitors?
A3: Yes, other mechanisms have been described. These include:
-
Upregulation of CDK9 Kinase Activity: Resistant cells may exhibit increased overall CDK9 activity to counteract the inhibitory effect of the drug.
-
Stabilization of Mcl-1: Prolonged stability of the anti-apoptotic protein Mcl-1, a key downstream target of the CDK9 pathway, can contribute to resistance.[6][7] This can be mediated by the activation of pathways such as MAPK/ERK.[6][7]
-
Epigenetic Reprogramming: Resistance can emerge through epigenetic changes that lead to the recovery of super-enhancer-driven transcription of key oncogenes like MYC and PIM.
-
CUL5 Ubiquitin Ligase: One report has implicated the CUL5 ubiquitin ligase in mediating resistance to CDK9 inhibitors in lung cancer cells.[1]
Q4: My cells are showing decreased sensitivity to this compound. How can I determine if they have acquired a resistance mutation?
A4: To identify potential resistance mutations in the CDK9 gene, you should perform genomic sequencing of your resistant cell line and compare it to the parental (sensitive) cell line. Whole-exome sequencing is a comprehensive approach, and any identified mutations in CDK9 should be validated by Sanger sequencing.[3]
Q5: What are the expected downstream effects of effective this compound treatment in sensitive cells?
A5: Effective inhibition of CDK9 by this compound should lead to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[8] This, in turn, results in the transcriptional downregulation of short-lived anti-apoptotic proteins and oncoproteins, most notably MCL1 and MYC.[1][9] Consequently, you should observe a decrease in cell viability and an induction of apoptosis, which can be monitored by the cleavage of PARP and caspase-3.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased cell death observed with this compound treatment over time. | Cells may have developed acquired resistance. | 1. Perform a dose-response curve with the CellTiter-Glo assay to confirm the shift in GI50. 2. Sequence the CDK9 gene in the resistant population to check for the L156F mutation. 3. Analyze downstream signaling: use Western blotting to check for sustained levels of MCL1 and MYC post-treatment. |
| No change in MCL1 or MYC protein levels after this compound treatment. | 1. this compound may not be active or used at a sufficient concentration. 2. Cells may have intrinsic resistance. 3. An alternative pathway may be maintaining MCL1/MYC expression. | 1. Verify the integrity and concentration of your this compound stock. 2. Perform a dose-response and time-course experiment. 3. Consider investigating upstream signaling pathways that might also regulate MCL1 and MYC. |
| Genomic sequencing confirms the L156F mutation in our resistant cell line. How can we overcome this resistance? | The L156F mutation directly impairs inhibitor binding. | 1. Consider testing structurally different CDK9 inhibitors that may be less susceptible to this mutation. For example, the compound IHMT-CDK9-36 has shown efficacy against the L156F mutant.[1][3][4][5] 2. Explore combination therapies. Targeting downstream survival pathways (e.g., with BCL-2 inhibitors) or parallel signaling pathways may restore sensitivity. |
| Our cells do not have the L156F mutation but are still resistant. | Resistance may be mediated by other mechanisms. | 1. Investigate Mcl-1 stability using cycloheximide chase assays. 2. Assess the activation status of the MAPK/ERK pathway via Western blotting for phosphorylated ERK. 3. Perform transcriptomic analysis (RNA-seq) to identify upregulated survival pathways. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of CDK9 Inhibitors Against Sensitive and Resistant AML Cell Lines.
| Cell Line | Compound | GI50 (nM) | Drug Resistant Index (DRI) |
| MOLM13 (Parental) | BAY1251152 | 15.3 | - |
| MOLM13-BR (Resistant) | BAY1251152 | 489.2 | 32.0 |
| MOLM13 (Parental) | AZD4573 | 25.1 | - |
| MOLM13-BR (Resistant) | AZD4573 | 75.3 | 3.0 |
| MOLM13 (Parental) | THAL-SNS-032 | 10.2 | - |
| MOLM13-BR (Resistant) | THAL-SNS-032 | 81.6 | 8.0 |
Data adapted from a study on acquired resistance to CDK9 inhibitors.[1][10][11]
Table 2: Kinase Inhibition and Binding Affinity of CDK9 Inhibitors.
| Compound | Target | IC50 (nM) | Kd (nM) |
| BAY1251152 | CDK9 WT/cyclinT1 | 1.2 | 1.5 |
| BAY1251152 | CDK9 L156F/cyclinT1 | 158.5 | 287.3 |
| AZD4573 | CDK9 WT/cyclinT1 | 1.8 | 2.1 |
| AZD4573 | CDK9 L156F/cyclinT1 | 25.7 | 45.6 |
Data represents the in vitro inhibitory activity and binding affinity of CDK9 inhibitors against wild-type (WT) and mutant CDK9.[1][10][11]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining cell viability by quantifying ATP, which indicates metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at the desired density and volume (e.g., 100 µL for 96-well plates).
-
Culture cells and treat with various concentrations of this compound for the desired duration. Include vehicle-only control wells.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.[5][6][12]
Western Blotting for Downstream Targets (MCL1, MYC, Cleaved PARP)
This protocol is for detecting changes in protein levels of CDK9 downstream targets.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MCL1, anti-MYC, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the indicated times and concentrations.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
CRISPR/Cas9-Mediated Knock-in of CDK9 L156F Mutation
This protocol provides a general workflow for generating a cell line with the L156F mutation.
Materials:
-
A Cas9 expression vector (e.g., pX458, which also expresses GFP)
-
A single-guide RNA (sgRNA) targeting the genomic region of CDK9 exon containing L156.
-
A single-stranded oligodeoxynucleotide (ssODN) repair template containing the L156F mutation and silent mutations to prevent re-cutting by Cas9.
-
Transfection reagent or electroporation system.
-
Fluorescence-activated cell sorter (FACS).
Procedure:
-
Design and clone the sgRNA into the Cas9 expression vector.
-
Synthesize the ssODN repair template.
-
Co-transfect the sgRNA/Cas9 plasmid and the ssODN template into the parental cell line.
-
After 48-72 hours, sort the GFP-positive cells by FACS to enrich for transfected cells.
-
Seed the sorted cells at a low density to grow single-cell colonies.
-
Expand the individual clones and screen for the L156F knock-in by genomic DNA extraction, PCR amplification of the target region, and Sanger sequencing.[4][13][14]
-
Validate the functional consequence of the mutation by assessing sensitivity to this compound.
In Vitro Kinase Assay (ADP-Glo™)
This assay measures the kinase activity of wild-type and mutant CDK9 by quantifying the amount of ADP produced.
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant CDK9/cyclin T1 (wild-type and L156F mutant)
-
Kinase reaction buffer
-
ATP
-
Substrate (e.g., a peptide substrate for CDK9)
Procedure:
-
Set up the kinase reaction in a multiwell plate with the kinase, substrate, and kinase buffer.
-
Initiate the reaction by adding ATP and the CDK9 inhibitor at various concentrations.
-
Incubate at the optimal temperature for the kinase reaction (e.g., 30°C) for a set period.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence with a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[4][7][15]
Visualizations
Caption: Signaling pathway of CDK9 inhibition leading to apoptosis.
Caption: Mechanism of resistance via the CDK9 L156F mutation.
Caption: Workflow for investigating this compound resistance.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcsciences.com [lcsciences.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ch.promega.com [ch.promega.com]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. Robust Generation of Knock-in Cell Lines Using CRISPR-Cas9 and rAAV-assisted Repair Template Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Technical Support Center: Cdk9-IN-31 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of Cdk9-IN-31, with a focus on improving its bioavailability.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Q1: My in vivo efficacy studies with this compound are showing inconsistent or no results, even at high doses. What could be the problem?
A1: Inconsistent or lack of efficacy in vivo, despite proven in vitro potency, often points to poor bioavailability of the compound. This compound is a small molecule inhibitor that may have limited aqueous solubility and/or permeability, leading to low absorption from the gastrointestinal tract after oral administration. It is crucial to assess the pharmacokinetic profile of your formulation to ensure adequate systemic exposure.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
-
Assess Formulation Suitability: A simple suspension in an aqueous vehicle like saline or carboxymethylcellulose (CMC) may not be sufficient for a poorly soluble compound. Consider using a formulation designed to enhance solubility and absorption.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before large-scale efficacy studies, perform a small-scale PK study to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This will confirm if the drug is being absorbed into the bloodstream at therapeutic concentrations.
-
Evaluate Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies to confirm the compound's in vivo activity when systemic exposure is guaranteed.
Q2: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A2: For poorly soluble compounds like this compound, which is a 2,4-diaminopyrimidine derivative, several formulation strategies can be employed to enhance oral bioavailability. The choice of formulation will depend on the specific physicochemical properties of the compound.
Recommended Formulation Approaches:
-
Lipid-Based Formulations: These are often effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for absorption. A patent for oral formulations of similar 2,4-diaminopyridine kinase inhibitors suggests using esters of PEGylated glycerol as the oil base, with surfactants like lecithin and TEPG succinate, and solubilizers such as PEG 400[1].
-
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.
Q3: I am seeing high variability in plasma concentrations between my study animals. What are the potential causes and solutions?
A3: High inter-animal variability in plasma concentrations is a common issue in preclinical studies and can be attributed to several factors.
Potential Causes and Solutions:
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage. Improper technique can lead to incomplete dosing or accidental administration into the lungs. All personnel should be thoroughly trained in the procedure.
-
Formulation Instability: If your formulation is a suspension, ensure it is homogenous and that the compound does not settle out during the dosing period. Continuously stir the suspension while drawing up individual doses. For solutions, ensure the compound remains fully dissolved and does not precipitate.
-
Physiological Differences: Factors such as food intake, stress levels, and the gut microbiome can influence drug absorption. Fasting animals before dosing (if appropriate for the study) can help reduce variability related to food effects. Standardize animal handling procedures to minimize stress.
-
Metabolism Differences: While less common in inbred rodent strains, individual differences in drug metabolism can occur.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation status of CDK9's downstream substrates. Phosphorylation of the C-terminal domain of RNA polymerase II at serine 2 (pSer2-RNAPII) is a well-established pharmacodynamic biomarker for CDK9 activity. Inhibition of CDK9 should lead to a decrease in pSer2-RNAPII levels in tumor tissue or surrogate tissues.
Data Presentation
While specific pharmacokinetic data for this compound is not publicly available, the following table presents data for a closely related and orally bioavailable CDK9 inhibitor, CDKI-73 , to provide a reference for expected pharmacokinetic parameters in mice.
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability (F) | 56% | 10 mg/kg oral dose | [2] |
| Cmax (10 mg/kg, PO) | 1.29 µM | Single oral dose | [3] |
| Tmax (10 mg/kg, PO) | 1 hour | Single oral dose | [3] |
| Terminal Half-life (T1/2) | 2 hours | Following oral administration | [3] |
| AUC (10 mg/kg, PO) | 3.51 µM·h | Single oral dose | [3] |
Experimental Protocols
1. Protocol for Preparation of a Hypothetical Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol is a starting point based on formulations for similar kinase inhibitors and should be optimized for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant/Solubilizer (e.g., Transcutol® P or PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or incubator
Procedure:
-
Weighing: Accurately weigh this compound and the selected excipients. A starting point for the ratio could be 1:4:4:1 (Drug:Oil:Surfactant:Co-surfactant).
-
Mixing: In a glass vial, combine the oil phase, surfactant, and co-surfactant.
-
Heating: Gently heat the mixture to 40°C in a water bath to reduce viscosity and facilitate mixing.
-
Dissolution: Add the weighed this compound to the excipient mixture.
-
Homogenization: Stir the mixture using a magnetic stirrer at a low to moderate speed until the this compound is completely dissolved and the solution is clear and homogenous.
-
Equilibration: Allow the formulation to cool to room temperature.
-
Quality Control: Visually inspect the formulation for any signs of precipitation or phase separation before administration.
2. Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize esophageal injury)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the dosing volume. A typical dosing volume is 5-10 mL/kg.
-
Dose Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the formulation.
-
Needle Removal: Gently remove the needle along the same path of insertion.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
3. Protocol for Quantification of this compound in Mouse Plasma using LC-MS/MS
Materials:
-
Mouse plasma samples (collected in tubes containing an anticoagulant like EDTA)
-
This compound analytical standard
-
Internal standard (IS) (a structurally similar compound not present in the samples)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 20 µL of plasma.
-
Add 180 µL of cold ACN containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate this compound and the IS from endogenous plasma components.
-
Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the IS.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the IS against the standard curve.
-
Visualizations
Caption: CDK9 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting decision tree for poor this compound exposure.
References
Cdk9-IN-31 cytotoxicity assessment in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk9-IN-31 to assess its cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. While this compound has been optimized for selectivity towards cancer cells, which often exhibit a heightened dependence on transcriptional machinery, some effects on normal cells can be anticipated. This is because CDK9 also plays a crucial role in the transcription of essential genes in healthy cells. The degree of cytotoxicity in normal cells is generally lower and dependent on the cell type and its proliferative status. For instance, rapidly dividing normal cells may show higher sensitivity than quiescent cells. Some CDK9 inhibitors have demonstrated a favorable therapeutic window with minimal toxicity in normal B- and T-cells and human fibroblast cells.
Q2: I am observing higher-than-expected cytotoxicity in my normal cell line. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different normal cell lines exhibit varying levels of sensitivity to CDK9 inhibition. It is crucial to establish a baseline for your specific cell model.
-
Proliferative State: Actively dividing normal cells may be more susceptible to this compound than quiescent (G0) cells.
-
Compound Concentration: Ensure the accuracy of your serial dilutions and the final concentration of this compound in your assays.
-
Treatment Duration: Extended exposure times will generally lead to increased cytotoxicity.
-
Off-Target Effects: Although designed for selectivity, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out.
Q3: How can I determine if the observed cell death in normal cells is due to apoptosis?
A3: To confirm that this compound is inducing apoptosis in your normal cell line, you can perform several assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in their activity is a hallmark of apoptosis.
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
PARP Cleavage: Perform a western blot to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
Q4: What is the mechanism of action of this compound that leads to cytotoxicity?
A4: this compound inhibits the kinase activity of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcriptional initiation to elongation. By inhibiting CDK9, this compound leads to a global decrease in the transcription of short-lived mRNAs. This disproportionately affects the levels of anti-apoptotic proteins with high turnover rates, such as Mcl-1. The downregulation of these survival proteins can tip the cellular balance towards apoptosis.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counts before each experiment.
-
-
Possible Cause: Variation in compound preparation.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
Issue 2: No significant cytotoxicity observed in normal cells, even at high concentrations.
-
Possible Cause: The specific normal cell line is resistant to CDK9 inhibition.
-
Solution: Consider testing a different normal cell line, preferably one with a higher proliferation rate, to establish a positive control for cytotoxicity.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Extend the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
-
Possible Cause: Inactivation of the compound.
-
Solution: Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer and Normal Cell Lines (IC50, µM)
| Cell Line | Cell Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 0.25 |
| HCT116 | Colon Cancer | 0.18 |
| Jurkat | T-cell Leukemia | 0.09 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | 3.5 |
| MRC-5 | Normal Lung Fibroblast | >10 |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 20 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Mandatory Visualization
Caption: this compound inhibits the P-TEFb complex, leading to decreased transcription of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound in normal cells.
Technical Support Center: Overcoming Poor Efficacy of CDK9 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Cdk9-IN-31 and other CDK9 inhibitors in various experimental models.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound. This guide outlines potential issues, their underlying causes, and recommended solutions to help troubleshoot experiments.
| Issue | Potential Cause | Recommended Solution |
| Complete lack of or significantly reduced inhibitor activity | Target-related issues: - Acquired resistance through mutations in the CDK9 kinase domain (e.g., L156F substitution)[1][2]. - Low or absent CDK9 expression in the experimental model. | Solution: - Sequence the CDK9 gene in resistant cells to identify potential mutations. - Evaluate CDK9 protein expression levels by Western blot. - Consider using alternative CDK9 inhibitors with different binding modes or screen for novel compounds effective against mutant CDK9[1][2]. |
| Cell-based issues: - High expression of drug efflux pumps (e.g., P-glycoprotein). - Poor cell permeability of the inhibitor. | Solution: - Co-administer with known efflux pump inhibitors to assess reversal of resistance. - Perform cell permeability assays to determine intracellular compound concentration. | |
| Compound-related issues: - Degradation or instability of this compound in experimental conditions. - Incorrect compound concentration. | Solution: - Verify the stability of the compound under your specific experimental conditions (e.g., temperature, media). - Confirm the concentration and purity of your this compound stock solution. | |
| Inconsistent results between experiments | Experimental variability: - Inconsistent cell density at the time of treatment. - Variations in incubation time. - Passage number of cell lines affecting phenotype and drug sensitivity. | Solution: - Standardize cell seeding density and ensure consistent confluency at the start of each experiment. - Adhere to a strict and consistent incubation timeline. - Use cells within a defined low passage number range and regularly thaw new vials. |
| Observed off-target effects | Lack of inhibitor specificity: - Inhibition of other kinases at the concentration used. - Alteration of cellular processes not directly mediated by CDK9, such as mRNA splicing[3][4][5][6]. | Solution: - Perform a kinome-wide screening to assess the selectivity of this compound. - Lower the inhibitor concentration to a range that is more selective for CDK9. - Investigate downstream effects on splicing by RNA-seq to understand the full cellular impact. |
| Discrepancy between in vitro and in vivo efficacy | Pharmacokinetic/pharmacodynamic (PK/PD) issues: - Poor bioavailability or rapid metabolism of the inhibitor in vivo. - Inadequate tumor penetration. | Solution: - Conduct PK/PD studies to determine the optimal dosing regimen and formulation. - Analyze inhibitor concentration in tumor tissue to ensure target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes like MYC. By inhibiting CDK9, this compound is expected to suppress the transcription of these key survival genes, thereby inducing apoptosis in cancer cells.
Q2: My cells have developed resistance to this compound. What is a likely molecular mechanism?
A2: A common mechanism of acquired resistance to ATP-competitive CDK9 inhibitors is the emergence of mutations in the CDK9 kinase domain. One well-documented mutation is the L156F substitution, which creates steric hindrance and prevents the inhibitor from binding effectively to the ATP-binding pocket[1][2]. It is advisable to sequence the CDK9 gene in your resistant cell line to investigate this possibility.
Q3: Can this compound affect cellular processes other than transcription elongation?
A3: Yes, inhibition of CDK9 can have broader effects on cellular processes. For instance, CDK9 activity has been linked to the regulation of mRNA splicing[3][4][5][6]. Therefore, treatment with a CDK9 inhibitor like this compound could lead to changes in alternative splicing, which may contribute to both its on-target and potential off-target effects.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of CDK9's downstream targets. A reduction in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-Ser2) is a direct indicator of CDK9 inhibition. Additionally, you can measure the downstream effects on protein expression, such as a decrease in the levels of Mcl-1 and MYC.
Q5: What are some key considerations for designing a cell viability assay to test this compound efficacy?
A5: When designing a cell viability assay, it is important to:
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
Determine an appropriate incubation time: The effects of a transcription inhibitor may take longer to manifest compared to a cytotoxic agent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Use a suitable assay method: Assays like MTT, MTS, or those measuring ATP levels (e.g., CellTiter-Glo) are commonly used. The choice may depend on the cell type and experimental goals.
-
Include appropriate controls: Always include a vehicle-only control (e.g., DMSO) and a positive control (a compound with known efficacy in your model).
Data Presentation
The following table summarizes the in vitro efficacy of several known CDK9 inhibitors across different cancer cell lines. This data is provided for comparative purposes to aid in the evaluation of this compound's performance. Note: Specific IC50 values for this compound are not publicly available and should be determined empirically for your model system.
| CDK9 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| AZD4573 | HL-60 | Acute Myeloid Leukemia | ~31 |
| OCI-AML-3 | Acute Myeloid Leukemia | ~31 | |
| MV4-11 | Acute Myeloid Leukemia | ~31 | |
| AT-7519 | HCT-116 | Colon Cancer | 40-940 |
| CDDD11-8 | MDA-MB-231 | Triple-Negative Breast Cancer | 281-734 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 281-734 | |
| Compound 1d (imidazopyrazine derivative) | HCT116 | Colorectal Carcinoma | Not specified |
| K562 | Chronic Myelogenous Leukemia | Not specified | |
| MCF7 | Breast Cancer | Not specified |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate controls) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-RNAPII (Ser2)
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Normalization: Strip the membrane and re-probe for total RNAPII or a loading control (e.g., GAPDH) to normalize the data.
Visualizations
CDK9 Signaling Pathway
Caption: The CDK9 signaling pathway in transcription elongation and its inhibition by this compound.
Experimental Workflow for Efficacy Testing
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Logic for Poor Efficacy
Caption: A logical diagram for troubleshooting poor efficacy of CDK9 inhibitors.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
Refining Cdk9-IN-31 treatment duration for optimal results
Cdk9-IN-31 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a focus on refining treatment duration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Cdk9.[1][2] Cdk9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4][5] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), promoting transcriptional elongation.[1][5] By inhibiting Cdk9, this compound prevents this phosphorylation event, leading to a global decrease in the transcription of short-lived mRNAs.[5][6] This preferentially affects oncoproteins and anti-apoptotic proteins with high transcriptional demand and rapid turnover, such as c-Myc and Mcl-1, ultimately inducing apoptosis in susceptible cancer cells.[7][8][9]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock should be diluted in pre-warmed culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: What is the half-life of this compound in cell culture?
A3: The stability of this compound in typical cell culture conditions (37°C, 5% CO2) is high, with a half-life exceeding 48 hours. However, for experiments lasting longer than 48 hours, we recommend replacing the medium with freshly prepared this compound to ensure consistent compound exposure.
Troubleshooting Guide: Refining Treatment Duration
Q4: I treated my cancer cell line with this compound for 24 hours but observed minimal impact on cell viability. What should I do?
A4: A lack of effect at 24 hours can be due to several factors. Here is a step-by-step troubleshooting approach:
-
Confirm Target Engagement: The first step is to verify that the inhibitor is engaging its target. A short-term experiment (e.g., 2-6 hours) is often sufficient to observe the primary pharmacodynamic effect of Cdk9 inhibition.
-
Assess Downstream Biomarkers: The apoptotic phenotype is a downstream consequence of inhibiting the transcription of key survival proteins. These proteins, such as Mcl-1 and c-Myc, have short half-lives and their depletion should precede cell death.[6][7][8]
-
Action: Conduct a time-course experiment. Harvest cells at early time points (e.g., 4, 8, 12, and 24 hours) and analyze the protein levels of Mcl-1 and mRNA levels of c-Myc via Western blot and RT-qPCR, respectively.[7][10] Significant downregulation of these markers should be observable before widespread apoptosis. For instance, a reduction in c-Myc mRNA can be seen as early as 1-4 hours.[10]
-
-
Extend Treatment Duration: The time required to induce apoptosis can be cell-line dependent. Some cell lines may require longer exposure to the inhibitor to commit to the apoptotic program.
-
Action: Extend the treatment duration to 48 or 72 hours and reassess cell viability. Compare the results with your biomarker data to build a timeline from target engagement to phenotypic outcome.
-
Q5: My results are inconsistent across experiments when measuring cell viability after 48 hours.
A5: Inconsistent results are often due to subtle variations in experimental conditions.
-
Cell Confluency: Ensure you are seeding cells at a consistent density for every experiment. Cells that are too sparse or too confluent can respond differently to treatment. We recommend seeding cells to reach 50-60% confluency at the time of treatment.
-
Compound Stability: As mentioned in Q3, for longer experiments, replenishing the compound with fresh media at the 48-hour mark can ensure consistent exposure, especially for 72-hour or longer time points.
-
Assay Timing: The timing of the viability assay readout is critical. If measuring apoptosis via Annexin V staining, remember that this is an earlier apoptotic event than membrane integrity loss measured by assays like Trypan Blue or propidium iodide. Ensure you are using the appropriate assay for the expected stage of cell death at your chosen time point.
Q6: I see significant Mcl-1 downregulation at 8 hours, but even after 72 hours, the effect on cell viability is modest. Why?
A6: This scenario suggests that the cells may have mechanisms of resistance or that Mcl-1 is not the sole driver of survival in your specific cell model.
-
Alternative Survival Pathways: Cancer cells can be dependent on other anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 or Bcl-xL.
-
Action: Perform Western blots to assess the baseline expression levels of Bcl-2 and Bcl-xL in your cell line. If levels are high, the cells may be less sensitive to the loss of Mcl-1 alone.
-
-
Drug Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor over time.
-
Action: Consider co-treatment with a known efflux pump inhibitor to see if this potentiates the effect of this compound.
-
-
Washout Experiment: To understand the commitment to apoptosis, perform a washout experiment.[11]
-
Action: Treat cells for a defined period (e.g., 8 or 24 hours), then wash the compound away and replace it with fresh media. Assess cell viability at 48 and 72 hours post-initial treatment. This will help determine the minimum exposure duration required to irreversibly trigger cell death.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 72 hours | 55 |
| MOLM-13 | Acute Myeloid Leukemia | 72 hours | 80 |
| HCT116 | Colon Carcinoma | 72 hours | 250 |
| U-2932 | Diffuse Large B-Cell Lymphoma | 48 hours | 150 |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 48 hours | 450 |
Table 2: Time-Dependent Effect of this compound (100 nM) on Biomarkers in MV4-11 Cells
| Treatment Duration | pRNAPII Ser2 (% of Control) | c-Myc mRNA (% of Control) | Mcl-1 Protein (% of Control) | Cell Viability (% of Control) |
|---|---|---|---|---|
| 4 hours | 25% | 30% | 65% | 98% |
| 8 hours | 20% | 22% | 35% | 95% |
| 24 hours | 18% | 20% | 15% | 70% |
| 48 hours | 15% | 18% | <10% | 45% |
| 72 hours | <10% | <15% | <10% | 25% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for Mcl-1 and pRNAPII Ser2
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, pRNAPII (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: RT-qPCR for c-Myc mRNA Expression
-
Isolate total RNA from treated and control cells using an appropriate RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.[12]
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for c-Myc and a housekeeping gene (e.g., GAPDH).[13][14]
-
c-Myc Forward Primer: 5'-CAGCTGCTTAGACGCTGGAT-3'
-
c-Myc Reverse Primer: 5'-GGCCTTTTCATTGTTTTCCA-3'
-
-
Perform the qPCR reaction using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting transcriptional elongation.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 9. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Selective CDK9 Inhibitors: Cdk9-IN-31 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target due to its critical role in transcriptional regulation. Inhibition of CDK9 disrupts the expression of short-lived anti-apoptotic proteins, such as MCL-1, and the proto-oncogene MYC, leading to apoptosis in cancer cells. This guide provides a comparative analysis of Cdk9-IN-31, a novel CDK9 inhibitor, against other well-characterized selective CDK9 inhibitors, supported by available experimental data.
Overview of CDK9 Inhibition
CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, small molecules can effectively shut down the transcription of key survival genes in cancer cells, making it an attractive therapeutic strategy.
This compound: A Novel Entrant
This compound (also known as Compound Z1) is a recently developed CDK9 inhibitor with potential as an anticancer agent.[1] While detailed public data on its biochemical potency and selectivity is still emerging, its identification underscores the continued effort to develop novel and selective CDK9 inhibitors. Information from its patent (CN116496267A) is anticipated to provide further insights into its performance characteristics.
Comparative Analysis of Selective CDK9 Inhibitors
To provide a comprehensive overview, this guide compares this compound with a panel of other selective CDK9 inhibitors that are either in preclinical development or clinical trials. The following tables summarize their biochemical potency, selectivity against other CDK family members, and their effects on cancer cells.
Biochemical Potency
This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against CDK9, providing a direct measure of their potency at the enzymatic level.
| Inhibitor | CDK9 IC50 (nM) |
| This compound (Compound Z1) | Data not yet publicly available |
| MC180295 | 5[2][3] |
| KB-0742 | 6 |
| NVP-2 | 0.514[4] |
| AZD4573 | <4[5] |
| VIP152 (Enitociclib) | - |
Selectivity Profile
Selectivity is a critical parameter for any kinase inhibitor to minimize off-target effects and associated toxicities. This table presents the selectivity of various CDK9 inhibitors against other members of the CDK family.
| Inhibitor | Selectivity (Fold difference in IC50 vs. other CDKs) |
| This compound (Compound Z1) | Data not yet publicly available |
| MC180295 | >22-fold selective over CDK1, CDK2, CDK4, CDK5, CDK6, CDK7[2] |
| KB-0742 | >50-fold selective over all CDKs profiled; >100-fold selective against cell-cycle CDKs (CDK1-6) |
| NVP-2 | >1000-fold selective over CDK1/CycB, CDK2/CycA, and CDK16/CycY[6] |
| AZD4573 | >10-fold selective over CDKs 1-7[7] |
| VIP152 (Enitociclib) | Highly selective |
Cellular Activity
Ultimately, the efficacy of a CDK9 inhibitor is determined by its ability to induce apoptosis and inhibit the proliferation of cancer cells. This table summarizes the reported cellular effects of the compared inhibitors.
| Inhibitor | Cellular Effects |
| This compound (Compound Z1) | Inhibits cancer cell growth[1] |
| MC180295 | Potent anti-proliferative activity in various cancer cell lines; reactivates epigenetically silenced genes.[2] |
| KB-0742 | Anti-tumor activity in transcriptionally addicted solid tumors.[8][9] |
| NVP-2 | Induces apoptosis in leukemia cells.[4][6] |
| AZD4573 | Induces rapid apoptosis in a broad range of hematological cancer cell lines.[5][10] |
| VIP152 (Enitociclib) | Demonstrates clinical benefit in patients with advanced high-grade B-cell lymphoma and solid tumors.[11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Cdk9-IN-31 and Flavopiridol Efficacy in Cancer Research
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent CDK9 inhibitors.
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription, making it a prime target for drug development. This guide provides a comprehensive comparison of two CDK9 inhibitors: the well-established, broad-spectrum inhibitor Flavopiridol, and the more recent entrant, Cdk9-IN-31. This analysis is based on available preclinical data, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Executive Summary
Flavopiridol, a semi-synthetic flavonoid, is a pan-CDK inhibitor with potent activity against CDK9. It has been extensively studied and has entered clinical trials for various malignancies. In contrast, this compound is a more recently identified CDK9 inhibitor. While public domain data on this compound is limited, this guide synthesizes the available information to provide a preliminary comparative framework.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data for both this compound and Flavopiridol.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 / Ki | Notes |
| This compound | CDK9 | Data not publicly available | Identified as a CDK9 inhibitor in patent CN116496267A.[1] |
| Flavopiridol | CDK9 | Ki: 3 nM[2] | Potent inhibitor of CDK9. |
| CDK1 | IC50: ~30 nM[3] | ||
| CDK2 | IC50: ~170 nM[3] | ||
| CDK4 | IC50: ~100 nM[3] | ||
| CDK7 | IC50: 110-300 nM[2] | Less potent against CDK7. |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | Data not publicly available | - | - |
| Flavopiridol | A549 | Non-small cell lung cancer | ~250-300 nM (for 50% trypan blue uptake)[4] |
| HCT116 | Colorectal carcinoma | 13 nM[5] | |
| A2780 | Ovarian carcinoma | 15 nM[5] | |
| PC3 | Prostate carcinoma | 10 nM[5] | |
| Mia PaCa-2 | Pancreatic carcinoma | 36 nM[5] | |
| LNCaP | Prostate carcinoma | 16 nM[5] | |
| K562 | Chronic myelogenous leukemia | 130 nM[5] | |
| HN4, HN8, HN12, HN30 | Head and Neck Squamous Cell Carcinoma | 42.9 - 82.7 nM[6] | |
| KMH2, BHT-101, CAL62 | Anaplastic Thyroid Cancer | 0.10 - 0.13 µM[7] |
Mechanism of Action and Signaling Pathways
Both this compound and Flavopiridol exert their primary anti-cancer effects by inhibiting CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2), as well as negative elongation factors, leading to productive transcription elongation.
By inhibiting CDK9, these compounds prevent the phosphorylation of RNAPII, leading to a stall in transcription. This disproportionately affects the expression of short-lived proteins, including key anti-apoptotic proteins like MCL-1. The downregulation of these survival proteins triggers apoptosis in cancer cells, which are often highly dependent on them.
Flavopiridol, being a pan-CDK inhibitor, also affects other CDKs involved in cell cycle regulation (CDK1, 2, 4, 6), leading to cell cycle arrest at the G1/S and G2/M phases.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of CDK9 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of CDK9 and the inhibitory potential of compounds.
Objective: To determine the IC50 value of an inhibitor against CDK9.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant CDK9/Cyclin K or CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., PDKtide), and ATP in a kinase assay buffer.[9][10][11]
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or Flavopiridol) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at 30°C for a defined period (e.g., 15-60 minutes).[9]
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is used by a luciferase to generate a luminescent signal.[10]
-
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Objective: To determine the IC50 value of an inhibitor in a cell-based system.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[14]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or Flavopiridol) and incubated for a specified period (e.g., 48-72 hours).[14]
-
MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of specific proteins within the CDK9 signaling pathway.
Objective: To confirm the on-target effect of the inhibitors by assessing the phosphorylation of RNAPII and the expression of downstream targets like MCL-1.
Protocol:
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Ser2-RNAPII, anti-MCL-1, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
Flavopiridol is a well-characterized pan-CDK inhibitor with potent activity against CDK9 and demonstrated efficacy in various cancer models. Its broad-spectrum activity, however, may contribute to off-target effects and a narrow therapeutic window.
This compound is presented as a CDK9 inhibitor, but a comprehensive, publicly available dataset on its efficacy and selectivity is currently lacking. To provide a definitive comparison with Flavopiridol, further studies are required to elucidate the biochemical and cellular activity of this compound.
For researchers in drug development, the key takeaway is the importance of selectivity. While potent CDK9 inhibition is a promising anti-cancer strategy, the development of inhibitors with high selectivity for CDK9 over other CDKs may offer an improved therapeutic index. Future comparative studies should aim to directly evaluate this compound and Flavopiridol in the same experimental systems to provide a robust assessment of their relative efficacy and potential as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavopiridol: a cytotoxic flavone that induces cell death in noncycling A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. journals.plos.org [journals.plos.org]
- 8. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. CDK9/CyclinK Kinase Enzyme System [promega.sg]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
A Comparative Analysis of Cdk9-IN-31 and Dinaciclib in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for hematological malignancies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of a representative selective CDK9 inhibitor, AZD4573 (used as a proxy for the unavailable preclinical data on Cdk9-IN-31), and the multi-kinase inhibitor, Dinaciclib. Both compounds target key regulators of transcription and cell cycle, yet their distinct selectivity profiles may translate to different therapeutic windows and mechanisms of action.
Mechanism of Action: A Tale of Two Inhibitors
AZD4573 , a potent and highly selective inhibitor of CDK9, primarily functions by disrupting transcriptional regulation. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in releasing it from promoter-proximal pausing and allowing for productive transcript elongation. By inhibiting CDK9, AZD4573 leads to a rapid decrease in the phosphorylation of RNAPII at Serine 2 (pSer2-RNAPII). This, in turn, causes the transcriptional repression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC.[1][2][3] The depletion of these critical survival proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4]
Dinaciclib , in contrast, is a multi-kinase inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9.[5] Its anti-neoplastic effects in hematological malignancies are therefore a composite of inhibiting both transcriptional and cell cycle processes. Inhibition of CDK9 by Dinaciclib also leads to the downregulation of MCL-1 and MYC, mirroring the mechanism of selective CDK9 inhibitors.[6][7] However, its concurrent inhibition of CDK1 and CDK2, key regulators of the G2/M and G1/S cell cycle checkpoints, respectively, can induce cell cycle arrest in addition to apoptosis.[5] This broader activity may offer a multi-pronged attack on cancer cells but also raises the potential for off-target effects.
Quantitative Performance in Hematological Malignancy Cell Lines
The following tables summarize the in vitro potency of AZD4573 and Dinaciclib in various hematological malignancy cell lines. Direct comparison is facilitated by including data for both inhibitors in the same cell lines where available.
Table 1: Comparative Efficacy (EC50/IC50) of AZD4573 and Dinaciclib in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | AZD4573 (Caspase Activation EC50, nM) | Dinaciclib (Growth Inhibition IC50, nM) |
| MV4-11 | 13.7[8] | ~1.1 (viability)[9] |
| MOLM-13 | Not explicitly found | ~0.2 (viability)[9] |
| HL-60 | Not explicitly found | 8.46[5] |
| KG-1 | Not explicitly found | 14.37[5] |
Table 2: Kinase Inhibitory Profile (IC50, nM)
| Kinase | AZD4573 | Dinaciclib |
| CDK9 | <4[8] | 4[10] |
| CDK1 | >10-fold selective vs CDK9[1] | 3[10] |
| CDK2 | >10-fold selective vs CDK9[1] | 1[10] |
| CDK5 | >10-fold selective vs CDK9[1] | 1[10] |
Note: The available data for AZD4573 in MV4-11 is for caspase activation (EC50), a measure of apoptosis induction, while the data for Dinaciclib is for growth/viability inhibition (IC50). While not a direct comparison of the same endpoint, it provides an indication of their relative potency in this cell line.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: CDK9 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[11]
-
Cell Seeding: Seed hematological malignancy cells in opaque-walled 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Add serial dilutions of AZD4573 or Dinaciclib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate bottle to reconstitute the reagent.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment: Treat hematological malignancy cells with the desired concentrations of AZD4573 or Dinaciclib for the specified time. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Annexin V Binding Buffer.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression changes following inhibitor treatment.[11]
-
Cell Lysis: After treatment with AZD4573 or Dinaciclib, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAPII Ser2, MCL-1, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Both the selective CDK9 inhibitor AZD4573 and the multi-kinase inhibitor Dinaciclib demonstrate potent anti-cancer activity in preclinical models of hematological malignancies. AZD4573's high selectivity for CDK9 offers a targeted approach to inducing apoptosis by downregulating key survival proteins like MCL-1. Dinaciclib's broader kinase inhibitory profile provides a dual mechanism of action, targeting both transcription and cell cycle progression. The choice between a selective and a multi-kinase inhibitor will depend on the specific molecular vulnerabilities of the malignancy, the desired therapeutic outcome, and the tolerance for potential off-target effects. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of these and other CDK inhibitors in the development of novel therapies for hematological cancers.
References
- 1. AZD4573 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Western Blot [bio-protocol.org]
Validating Cdk9-IN-31 On-Target Effects: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the Cyclin-Dependent Kinase 9 (Cdk9) inhibitor, Cdk9-IN-31: direct pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation in drug discovery and development. This guide presents supporting experimental data from studies utilizing analogous selective Cdk9 inhibitors and siRNA, offering a framework for designing and interpreting validation experiments for this compound.
Introduction to Cdk9 and the Importance of On-Target Validation
Cyclin-Dependent Kinase 9 (Cdk9) is a crucial regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[1] Dysregulation of Cdk9 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[2][3]
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of Cdk9, thereby inhibiting its kinase activity. However, as with any pharmacological agent, it is imperative to rigorously validate that its observed cellular effects are a direct consequence of Cdk9 inhibition (on-target effects) and not due to interactions with other cellular components (off-target effects).
siRNA-mediated gene knockdown offers a highly specific genetic approach to diminish the expression of a target protein. By comparing the phenotypic and molecular outcomes of this compound treatment with those of Cdk9-specific siRNA, researchers can gain a high degree of confidence in the on-target activity of the compound.
Cdk9 Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of Cdk9 in transcriptional elongation and highlights the distinct mechanisms of action of a Cdk9 inhibitor like this compound and Cdk9-specific siRNA.
Comparative Experimental Workflow
Validating the on-target effects of this compound involves a parallel experimental workflow comparing its effects to that of Cdk9-specific siRNA.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cdk9 Inhibitor Activity: A Comparative Guide
Initial inquiries into the cross-laboratory validation of Cdk9-IN-31 activity revealed a significant lack of publicly available, peer-reviewed data from multiple independent research groups. The available information is primarily limited to vendor specifications and a single patent application, which does not allow for a comprehensive, unbiased comparison of its performance across different experimental settings. To address the core need for a comparative guide on Cdk9 inhibitors, this report provides a detailed analysis of three well-characterized and widely studied alternatives: Flavopiridol, Dinaciclib, and AT7519.
This guide presents a summary of reported Cdk9 inhibitory activities from various studies, detailed experimental protocols for common kinase assays, and visualizations of the Cdk9 signaling pathway and a typical experimental workflow. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their Cdk9-related research.
Comparison of Cdk9 Inhibitor Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for Flavopiridol, Dinaciclib, and AT7519 against Cdk9 from various research publications. It is important to note that variations in experimental conditions, such as the specific Cdk9/cyclin complex used, ATP concentration, and assay format, can contribute to the observed differences in IC50 values across different studies.
| Inhibitor | Cdk9/Cyclin Complex | Reported IC50 (nM) | Reference |
| Flavopiridol | Cdk9/Cyclin T1 | 3 | [1] |
| Cdk9/Cyclin T | ~20-100 | [2] | |
| Cdk9/Cyclin T1 | 110-300 (for CDK7, also mentioned as a target) | [1] | |
| Cdk9 | 64 | [3] | |
| Dinaciclib | Cdk9 | 4 | [4][5][6] |
| Cdk9 | 1 | [4][5] | |
| Cdk9 | 1-4 | [7] | |
| Cdk9 | 4 | [8] | |
| AT7519 | Cdk9/Cyclin T | <10 | [9] |
| Cdk9 | <10-100 | [10] | |
| Cdk9 | <10 | [11] |
Cdk9 Signaling Pathway and Experimental Workflow
To provide a visual context for the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams have been generated.
Experimental Protocols
The following are generalized protocols for biochemical assays used to determine the inhibitory activity of compounds against Cdk9. Specific parameters may vary between laboratories.
Protocol 1: Radiometric Kinase Assay (Filter-Binding Format)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate peptide.
-
Reagents:
-
Recombinant human Cdk9/Cyclin T1 enzyme.
-
Substrate: A peptide corresponding to the C-terminal domain (CTD) of RNA Polymerase II.
-
Kinase Buffer: Typically contains 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and phosphatase inhibitors (e.g., 3 μM Na₃VO₄).[2]
-
[γ-³³P]ATP (radiolabeled).
-
Unlabeled ATP.
-
Test inhibitor (e.g., Flavopiridol) dissolved in DMSO.
-
Stop Solution: Trichloroacetic acid (TCA) or EDTA.
-
Filter plates (e.g., GF/C unifilter plates).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP, along with the Cdk9/Cyclin T1 enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes).[2]
-
Stop the reaction by adding a stop solution, such as TCA, to precipitate the phosphorylated substrate.[2]
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This homogeneous assay format detects the product of the kinase reaction (ADP) using an antibody-based detection system.
-
Reagents:
-
Recombinant human Cdk9/Cyclin T1 enzyme.
-
Substrate: A suitable peptide substrate for Cdk9.
-
Kinase Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP.
-
Test inhibitor dissolved in DMSO.
-
TR-FRET Detection Reagents: An ADP-specific antibody labeled with a donor fluorophore (e.g., Europium) and an ADP tracer labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).
-
Stop and Detection Buffer containing EDTA.
-
-
Procedure:
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the Cdk9/Cyclin T1 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and introduce the detection reagents by adding the TR-FRET antibody and tracer in a buffer containing EDTA.
-
Incubate for a further period to allow the detection reagents to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio, which is inversely proportional to the amount of ADP produced.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
While a direct cross-validation of this compound is not feasible due to the limited availability of public data, this guide provides a comparative overview of three prominent Cdk9 inhibitors: Flavopiridol, Dinaciclib, and AT7519. The presented data, protocols, and diagrams offer a valuable resource for researchers in the field of Cdk9-targeted drug discovery. The variability in reported IC50 values highlights the importance of considering the specific experimental conditions when comparing the potency of different inhibitors. For a definitive comparison, it is always recommended to evaluate compounds of interest head-to-head in the same assay system.
References
- 1. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Cdk9-IN-31: A Dual CDK9/PARP Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings related to Cdk9-IN-31, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Poly (ADP-ribose) Polymerase (PARP). This analysis is supported by available experimental data and detailed methodologies to facilitate the reproducibility of these findings.
This compound has emerged from a study focused on the design and synthesis of dual-function inhibitors targeting both CDK9 and PARP, two crucial players in cancer cell proliferation and survival.[1] The rationale behind this dual-targeting approach lies in the potential for synergistic anticancer activity, as has been observed in ovarian and triple-negative breast cancers.[1]
Performance Comparison
This compound, referred to as compound 31 in its discovery study, demonstrated potent and well-balanced inhibitory activity against both CDK9 and PARP1, with IC50 values in the nanomolar range.[1] This positions it as a significant compound for further investigation. For a comprehensive understanding of its performance, this guide compares its activity with other relevant inhibitors.
| Inhibitor | Target(s) | IC50 (CDK9) | IC50 (PARP1) | Cell Line | Antiproliferative IC50 | Reference |
| This compound | CDK9/PARP1 | Potent (nM) | Potent (nM) | Various | Broad-spectrum | [1] |
| Compound 34 | CDK9/PARP1 | Potent (nM) | Potent (nM) | MV4-11 | Not Specified | [1] |
| Compound 36 | CDK9/PARP1 | Potent (nM) | Potent (nM) | MDA-MB-231 | Not Specified | [1] |
| CDKI-73 | CDK9 | - | - | A2780 (Ovarian) | 0.007 µM | [2] |
| Olaparib | PARP1/2 | - | 5 nM (PARP1) | Various | 0.0003 - 21.7 µM | [3][4] |
Note: Specific IC50 values for the antiproliferative activity of this compound (compound 31), compound 34, and compound 36 against a panel of cancer cell lines were not explicitly detailed in the available literature. The original study mentions "broad-spectrum antiproliferative effects across multiple cancer cell lines" for these compounds.[1]
Experimental Protocols
To ensure the reproducibility of the findings related to this compound and its analogs, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant CDK9/Cyclin T1 and PARP1 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
Test compounds (e.g., this compound)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction.
-
Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating such dual inhibitors.
Caption: Dual inhibition of CDK9 and PARP1 signaling pathways by this compound.
Caption: Experimental workflow for the evaluation of dual CDK9/PARP inhibitors.
References
- 1. Design, synthesis and biological evaluation of dual CDK9/PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting RNA transcription and translation in ovarian cancer cells with pharmacological inhibitor CDKI-73 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
Benchmarking Cdk9-IN-31 Against Next-Generation CDK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cdk9-IN-31 and other leading next-generation Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The objective is to offer a clear, data-driven benchmark of their performance based on publicly available information. While comprehensive data for this compound is limited, this guide summarizes the existing knowledge and places it in the context of other well-characterized inhibitors such as AZD4573, KB-0742, VIP152, and Fadraciclib.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes like MYC and MCL-1. This dependency makes CDK9 an attractive therapeutic target. Next-generation CDK9 inhibitors are designed for improved potency and selectivity, aiming to maximize therapeutic efficacy while minimizing off-target effects.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and selectivity of this compound and several next-generation CDK9 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions (e.g., ATP concentration).
Table 1: Biochemical Potency (IC50) of CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Other CDK IC50 (nM) | Source |
| This compound (Compound Z1) | Data not publicly available | Data not publicly available | Patent CN116496267A[1][2] |
| AZD4573 | <3 - <4 | CDK1 (117), CDK2 (52), CDK4 (499), CDK5 (1270), CDK6 (363), CDK7 (1370) | [3][4][5][6][7] |
| KB-0742 | 6 - 9 | >100-fold selectivity against cell-cycle CDKs (CDK1, 3, 4, 5, 6) | [8][9][10][11][12] |
| VIP152 (Enitociclib) | 4.5 | Highly selective vs. other CDKs (Kd values show highest selectivity for CDK9) | [13][14][15][16] |
| Fadraciclib (CYC065) | 26 | CDK2 (5) | [12][17][18][19] |
Note on this compound: this compound is described as a CDK9 inhibitor with potential as an anticancer agent.[1][2] It is referenced in patent CN116496267A, filed by Fusheng Zhou.[1][2] However, specific quantitative data on its inhibitory potency (IC50) and selectivity profile against other kinases are not available in the public domain at the time of this guide's compilation.
Signaling Pathway and Mechanism of Action
CDK9 inhibitors exert their anti-cancer effects by blocking the transcriptional machinery that many tumors rely on for their survival and proliferation.
Caption: CDK9 Signaling Pathway in Transcription.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CDK9 inhibitors. Below are representative protocols for key in vitro assays.
Biochemical Kinase Inhibition Assay (Example using ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site for CDK9)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (e.g., this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test and control inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (Example using CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., a hematological malignancy cell line)
-
Cell culture medium and supplements
-
Test inhibitors and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Microplate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or control compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Determine the half-maximal inhibitory concentration (GI50) by plotting the percentage of cell viability against the inhibitor concentration.
Experimental and Data Analysis Workflow
The evaluation of a novel CDK9 inhibitor like this compound follows a structured workflow from initial screening to in-depth characterization.
Caption: Workflow for CDK9 Inhibitor Evaluation.
Conclusion
The landscape of CDK9 inhibitors is rapidly evolving, with several next-generation compounds demonstrating high potency and improved selectivity. While this compound has been identified as a novel CDK9 inhibitor, a comprehensive public dataset to benchmark its performance against other clinical and preclinical candidates is currently lacking. The data presented for AZD4573, KB-0742, VIP152, and Fadraciclib highlight the significant progress in developing highly selective CDK9 inhibitors with potent anti-cancer activity. Further disclosure of experimental data for this compound will be crucial to fully assess its therapeutic potential and position within this competitive field. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of comparable and robust data for novel CDK9 inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 12. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | KRON Stock News [stocktitan.net]
- 13. researchgate.net [researchgate.net]
- 14. US20230322792A1 - Cdk9 inhibitors - Google Patents [patents.google.com]
- 15. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
Safety Operating Guide
Proper Disposal of Cdk9-IN-31: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Cdk9-IN-31, a potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor used in cancer research.[1][2] Adherence to these protocols is mandatory to minimize risks to personnel and the environment.
As a biologically active small molecule with potential as an anticancer agent, this compound should be handled as a hazardous chemical, even if a comprehensive toxicological profile is not fully established.[1][3] All chemical waste must be managed according to institutional guidelines and local, state, and federal regulations.[4][5]
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, compounds of this nature, which are designed to be biologically active, should be treated with caution. For many research chemicals, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it is prudent to assume the compound may be toxic, mutagenic, or have other uncharacterized hazards.
The following table summarizes potential hazards associated with potent, biologically active research compounds, which should be conservatively applied to this compound.
| Hazard Category | Potential Hazard Description | Precautionary Statement | Disposal Consideration |
| Acute Toxicity | May be toxic if swallowed, inhaled, or in contact with skin. | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | Must be disposed of as hazardous chemical waste. |
| Germ Cell Mutagenicity | May cause genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Requires disposal via a licensed hazardous waste facility, often requiring incineration.[5][6] |
| Carcinogenicity | Potential to be a carcinogen, as it is an anti-cancer agent.[1] | No ingredient is currently listed by IARC, NTP, or OSHA as a confirmed carcinogen for similar compounds.[7] | Treat as cytotoxic/antineoplastic waste if institutional policy requires it.[8] |
| Environmental Hazard | Unknown, but should be assumed to be harmful to aquatic life. | Avoid release to the environment. | Do not dispose of down the drain or in regular trash.[9] |
Step-by-Step Disposal Protocol
All laboratory personnel must treat chemical waste, including this compound and materials contaminated with it, as hazardous unless explicitly confirmed otherwise by an official safety assessment.[10]
Waste Segregation
Proper segregation is the first and most critical step.[4] Never mix incompatible waste streams.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) like gloves and gowns, weigh boats, and contaminated lab wipes.
-
Place all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container.[8]
-
-
Liquid Waste:
-
Includes solutions containing this compound (e.g., DMSO solutions), used cell culture media, and solvent rinses from cleaning contaminated glassware.
-
Collect in a compatible, leak-proof, and sealed liquid waste container (e.g., a designated solvent waste bottle).[11] Do not overfill containers; fill to no more than 90% capacity.[11]
-
Ensure the container material is appropriate for the solvents used (e.g., do not store acidic solutions in metal containers).[11]
-
-
Sharps Waste:
-
Includes needles, syringes, and pipette tips used to handle this compound solutions.
-
Dispose of these items immediately into a designated, puncture-proof sharps container labeled for cytotoxic or hazardous chemical waste.
-
Container Labeling and Storage
Proper labeling and storage prevent accidents and ensure compliant disposal.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag.[11] The label must include:
-
The full chemical name: "this compound Waste"
-
All components and their approximate percentages (e.g., "this compound in DMSO, <1%", "Methanol rinse").
-
The primary hazards (e.g., "Toxic," "Potentially Mutagenic").
-
The accumulation start date.[5]
-
-
Storage:
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the drain.[9][10]
-
Arrange for Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Follow your facility's specific procedures for requesting a waste pickup.
-
Decontamination of Empty Containers: An empty container that held this compound must be managed carefully.
-
If the compound is classified as acutely hazardous, the container must be triple-rinsed with a suitable solvent.[10]
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[10]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash or according to institutional policy.[10]
-
-
Spill Management: Spilled chemicals and the absorbent materials used to clean them must be disposed of as hazardous waste.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.co.uk [gentaur.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. services.gov.krd [services.gov.krd]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. vumc.org [vumc.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk9-IN-31
Essential safety and logistical protocols for the handling and disposal of the potent CDK9 inhibitor, Cdk9-IN-31, are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for the protection of researchers and the integrity of experimental outcomes.
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1] As with many kinase inhibitors used in cancer research, this compound should be handled as a potent and potentially hazardous compound.[2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety strategy can be formulated based on guidelines for handling similar cytotoxic and hazardous research compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves compliant with ASTM D6978-05 is recommended.[4][5] |
| Body Protection | Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric.[4] |
| Eye & Face Protection | Safety Glasses & Face Shield | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield should be worn over safety glasses when there is a risk of splashes.[4][6] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[6] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the procedure for handling this compound, from receiving to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
The primary container should be wiped down with a suitable deactivating agent (e.g., 70% ethanol) before being moved to its designated storage location.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to control airborne particles.[8]
-
Before weighing, prepare the workspace by covering it with absorbent, plastic-backed liners.
-
Use dedicated spatulas and weighing boats for handling the compound.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.[9]
3. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental assays, continue to wear all prescribed PPE.
-
Conduct all procedures that may generate aerosols or splashes within a fume hood or biosafety cabinet.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing boats, and absorbent liners, should be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of solutions down the drain.[11]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[11]
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. england.nhs.uk [england.nhs.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. gentaur.co.uk [gentaur.co.uk]
- 10. danielshealth.com [danielshealth.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
